Oxyphencyclimine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-22-14-8-13-21-18(22)15-25-19(23)20(24,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2,4-5,9-10,17,24H,3,6-8,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDKAZCAISNGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125-52-0 (mono-hydrochloride) | |
| Record name | Oxyphencyclimine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023410 | |
| Record name | Oxyphencyclimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxyphencyclimine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014527 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.67e-02 g/L | |
| Record name | Oxyphencyclimine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00383 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Oxyphencyclimine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014527 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
125-53-1 | |
| Record name | Oxyphencyclimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Oxyphencyclimine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyphencyclimine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00383 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxyphencyclimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023410 | |
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| Record name | Oxyphencyclimine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.313 | |
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| Record name | OXYPHENCYCLIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V44H1O8XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxyphencyclimine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014527 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Oxyphencyclimine on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyphencyclimine is a synthetic tertiary amine that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with the five muscarinic receptor subtypes (M1-M5). This document summarizes the available quantitative data on its binding affinities, details the experimental protocols for assessing its activity, and visualizes the associated signaling pathways. This compound exhibits stereoselectivity in its binding, with the (R)-enantiomer displaying significantly higher affinity for muscarinic receptors than the (S)-enantiomer. Its primary action is to block the effects of acetylcholine, leading to a reduction in smooth muscle contraction and glandular secretions, which forms the basis of its therapeutic use in peptic ulcer disease and gastrointestinal spasms.
Introduction
This compound is a well-established antimuscarinic agent with therapeutic applications in managing conditions characterized by smooth muscle hypermotility and excessive gastric acid secretion.[1] Its pharmacological effects are mediated through the blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system's function. Understanding the precise mechanism of action of this compound at a molecular level, including its affinity and functional potency at the five distinct muscarinic receptor subtypes (M1, M2, M3, M4, and M5), is crucial for optimizing its therapeutic use and for the development of more selective antimuscarinic drugs.
This guide will delve into the quantitative pharmacology of this compound, presenting its binding characteristics and the downstream signaling consequences of its receptor antagonism.
Binding Affinity of this compound at Muscarinic Receptor Subtypes
The affinity of a drug for its receptor is a key determinant of its potency. For this compound, this has been quantified through radioligand binding assays, which measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50), from which the inhibitory constant (Ki) is calculated.
This compound is a chiral molecule, and its enantiomers exhibit different affinities for muscarinic receptors. The (R)-(+)-enantiomer is significantly more potent in its binding than the (S)-(-)-enantiomer.[2] The binding affinities of both enantiomers of this compound for the M1, M2, M3, and M4 receptor subtypes have been determined.[3]
Table 1: Binding Affinities (Ki, nM) of this compound Enantiomers at Muscarinic Receptor Subtypes
| Receptor Subtype | (R)-Oxyphencyclimine Ki (nM) | (S)-Oxyphencyclimine Ki (nM) | Reference |
| M1 | 1.2 ± 0.2 | 40 ± 5 | [3] |
| M2 | 4.0 ± 0.5 | 140 ± 20 | [3] |
| M3 | 1.0 ± 0.1 | 35 ± 4 | |
| M4 | 1.5 ± 0.2 | 50 ± 6 | |
| M5 | Data not available | Data not available |
Functional Potency of this compound
While binding affinity indicates the strength of the drug-receptor interaction, functional potency measures the concentration of the antagonist required to produce a specific level of functional inhibition of an agonist's effect. This is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
A thorough search of the scientific literature did not yield specific pA2 values for this compound at any of the five muscarinic receptor subtypes. While the antagonistic effects of this compound are well-documented qualitatively, quantitative functional potency data from Schild plot analysis or similar functional assays are not available. Such studies would be invaluable in providing a more complete pharmacological profile of this drug.
Table 2: Functional Potency (pA2) of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | pA2 Value |
| M1 | Data not available |
| M2 | Data not available |
| M3 | Data not available |
| M4 | Data not available |
| M5 | Data not available |
Signaling Pathways Modulated by this compound
Muscarinic receptors mediate their effects by coupling to different heterotrimeric G-proteins, which in turn modulate the activity of various downstream effector enzymes and ion channels. This compound, as a competitive antagonist, blocks the initiation of these signaling cascades by preventing the binding of acetylcholine.
The five muscarinic receptor subtypes have distinct G-protein coupling preferences:
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M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
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M2 and M4 receptors predominantly couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of Gi/o can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
By blocking these receptors, this compound prevents the downstream consequences of their activation. For instance, antagonism of M3 receptors in smooth muscle prevents the Gq/11-mediated increase in intracellular calcium, leading to muscle relaxation. Similarly, blockade of M1 receptors in gastric parietal cells can reduce acid secretion.
Signaling pathways of muscarinic receptor subtypes antagonized by this compound.
Experimental Protocols
The quantitative data presented in this guide are derived from specific experimental methodologies. Below are detailed protocols for the key assays used to characterize the interaction of this compound with muscarinic receptors.
Radioligand Binding Assay (for Ki determination)
This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptor subtypes.
Experimental workflow for a radioligand binding assay.
Materials:
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Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
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Radioligand: e.g., [³H]-N-methylscopolamine ([³H]-NMS).
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Test compound: (R)- and (S)-Oxyphencyclimine.
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Non-specific binding control: Atropine (1 µM).
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Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
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96-well filter plates (e.g., GF/C).
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Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the specific muscarinic receptor subtype in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
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Assay Setup: In a 96-well plate, add in the following order:
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Assay buffer.
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Increasing concentrations of this compound or buffer (for total binding) or a saturating concentration of a non-radiolabeled antagonist like atropine (for non-specific binding).
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A fixed concentration of the radioligand (e.g., [³H]-NMS).
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The membrane preparation to initiate the binding reaction.
-
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Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
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Termination and Harvesting: Terminate the reaction by rapid vacuum filtration through the filter plates. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Quantification: Elute the bound radioligand from the filters with scintillation cocktail and quantify the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the this compound concentration.
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Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Functional Assay: Inositol Phosphate Accumulation (for M1, M3, M5 receptors)
This assay measures the ability of an antagonist to inhibit agonist-induced production of inositol phosphates, a downstream signaling event of Gq/11-coupled receptors.
Experimental workflow for an inositol phosphate accumulation assay.
Materials:
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Intact cells expressing a single Gq/11-coupled muscarinic receptor subtype (M1, M3, or M5).
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[³H]-myo-inositol.
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Muscarinic agonist: e.g., Carbachol.
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Test compound: this compound.
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Lithium chloride (LiCl) solution.
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Anion-exchange chromatography columns.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture and Labeling: Culture cells to near confluency and label them by incubating with [³H]-myo-inositol in an inositol-free medium for 24-48 hours.
-
Pre-incubation: Wash the labeled cells and pre-incubate them with various concentrations of this compound or buffer for a specified time.
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Agonist Stimulation: Add a range of concentrations of a muscarinic agonist (e.g., carbachol) in the presence of LiCl (which inhibits inositol monophosphatase, allowing inositol phosphates to accumulate) and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction: Terminate the stimulation and lyse the cells. Extract the soluble inositol phosphates.
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Separation: Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.
-
Quantification: Measure the radioactivity in the eluted fractions using a scintillation counter.
-
Data Analysis:
-
Construct concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
Perform a Schild regression analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value. A slope of 1 is indicative of competitive antagonism.
-
Conclusion
This compound is a competitive antagonist of muscarinic acetylcholine receptors with a notable stereoselectivity, the (R)-enantiomer being the more potent binder. It exhibits high affinity for M1, M3, and M4 receptor subtypes, and slightly lower affinity for the M2 subtype. Its mechanism of action involves the blockade of Gq/11- and Gi/o-mediated signaling pathways, thereby inhibiting parasympathetically-mediated responses such as smooth muscle contraction and glandular secretion. While its binding characteristics at four of the five muscarinic subtypes are well-defined, a comprehensive understanding of its pharmacology is hampered by the lack of publicly available data on its binding affinity at the M5 receptor and its functional potency (pA2 values) across all five subtypes. Further research to elucidate these missing quantitative parameters would be highly beneficial for a more complete characterization of this established therapeutic agent and for guiding future drug development efforts in the field of muscarinic receptor modulation.
References
An In-depth Technical Guide to the Synthesis and Characterization of Oxyphencyclimine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Oxyphencyclimine hydrochloride is the hydrochloride salt form of this compound, a synthetic tertiary amine that functions as a muscarinic acetylcholine receptor antagonist.[1][2] It exhibits antispasmodic and antisecretory properties by binding to and blocking muscarinic receptors on smooth muscle.[1][3] This action leads to a direct relaxing effect, which helps in preventing spasms in the gastrointestinal tract, inhibiting gut motility, and reducing gastric acid secretion.[1] This guide provides a detailed overview of its chemical synthesis and the analytical methods for its characterization.
Chemical Synthesis
The synthesis of this compound is a multi-step process. The general pathway involves the formation of a key tetrahydropyrimidine intermediate followed by an esterification reaction.
Synthesis Pathway
The synthesis can be outlined in three primary stages:
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Pinner Reaction: Chloroacetonitrile is reacted with methanol in the presence of hydrogen chloride to form the corresponding methyl iminoether hydrochloride.
-
Cyclization: The iminoether intermediate is then condensed with N-methyl-1,3-diaminopropane to yield 2-chloromethyl-1,4,5,6-tetrahydro-1-methylpyrimidine.
-
Esterification: Finally, the chloromethyl-tetrahydropyrimidine intermediate is reacted with the sodium salt of α-cyclohexyl-α-phenylglycolic acid to form the this compound free base. This is subsequently treated with hydrochloric acid to yield the final product, this compound hydrochloride.
Caption: Synthesis pathway of this compound Hydrochloride.
Experimental Protocols
The following protocols are representative of the synthesis stages. For precise, validated experimental conditions, researchers should consult the primary literature, specifically the work by Faust J. A., et al. (1959).
Step 1 & 2: Synthesis of 2-Chloromethyl-1,4,5,6-tetrahydro-1-methylpyrimidine The initial steps involve the preparation of the tetrahydropyrimidine intermediate. Anhydrous methanol is first saturated with dry hydrogen chloride gas under cooling. Chloroacetonitrile is added, and the mixture is allowed to react to form the iminoether salt (Pinner reaction). Following this, N-methyl-1,3-diaminopropane is added, leading to a cyclization reaction that forms the desired chloromethyl-tetrahydropyrimidine derivative. The product is typically isolated after removal of the solvent and purification.
Step 3: Synthesis of this compound Hydrochloride α-Cyclohexyl-α-phenylglycolic acid is neutralized with a sodium alkoxide (e.g., sodium methoxide) in a suitable solvent like methanol to form its sodium salt. The 2-chloromethyl-1,4,5,6-tetrahydro-1-methylpyrimidine intermediate is then added to this solution. The reaction mixture is heated under reflux to facilitate the esterification via nucleophilic substitution. After the reaction is complete, the solvent is evaporated, and the residue is worked up to isolate the crude this compound free base. Purification can be achieved through recrystallization. The purified base is then dissolved in a solvent like isopropanol, and a solution of hydrogen chloride in the same solvent is added to precipitate the final product, this compound hydrochloride. The product is collected by filtration, washed, and dried.
Characterization
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound hydrochloride.
Physicochemical Properties
The fundamental physical and chemical properties of the compound are summarized below.
| Property | Value | Reference(s) |
| Appearance | White to off-white solid | |
| Molecular Formula | C₂₀H₂₉ClN₂O₃ | |
| Molecular Weight | 380.91 g/mol | |
| Monoisotopic Mass | 380.1866705 Da | |
| CAS Number | 125-52-0 | |
| Melting Point | 231-232 °C (with decomposition) | |
| Solubility | DMSO: ≥ 30 mg/mLWater (pH 7.4): > 57.1 µg/mL |
Elemental Analysis
Elemental analysis provides confirmation of the empirical formula of the synthesized compound.
| Element | Theoretical Percentage |
| Carbon (C) | 63.06% |
| Hydrogen (H) | 7.67% |
| Chlorine (Cl) | 9.31% |
| Nitrogen (N) | 7.35% |
| Oxygen (O) | 12.60% |
Data sourced from MedKoo Biosciences theoretical analysis.
Spectroscopic and Chromatographic Methods
A combination of spectroscopic and chromatographic techniques is required for full structural elucidation and purity assessment.
Mass Spectrometry (MS)
-
Methodology: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method for confirming the molecular weight. The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the mass spectrometer. The analysis is typically performed in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Expected Results: The analysis should confirm the monoisotopic mass of the free base (C₂₀H₂₈N₂O₃) at approximately 344.21 m/z and the protonated molecule [M+H]⁺ at approximately 345.22 m/z. Collision-induced dissociation (CID) can be used to generate a fragmentation pattern for further structural confirmation. Ion mobility spectrometry can provide a collision cross-section (CCS) value, which has been experimentally determined to be 183.9 Ų for the [M+H]⁺ ion.
Infrared (IR) Spectroscopy
-
Methodology: An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) disc.
-
Expected Results: The spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include a broad O-H stretch from the hydroxyl group (~3400 cm⁻¹), C-H stretches from the aromatic and aliphatic groups (~3100-2850 cm⁻¹), a strong C=O stretch from the ester (~1730 cm⁻¹), C=N stretching from the amidine system (~1640 cm⁻¹), and C-O stretching (~1250-1100 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methodology: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Expected Results:
-
¹H NMR: The spectrum will display signals corresponding to all non-exchangeable protons. This includes distinct signals for the aromatic protons of the phenyl ring, the aliphatic protons of the cyclohexyl ring, the methylene protons of the tetrahydropyrimidine ring, the N-methyl group singlet, and the methylene protons of the ester linkage.
-
¹³C NMR: The spectrum will show resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the quaternary carbon bearing the hydroxyl group, and carbons of the phenyl, cyclohexyl, and tetrahydropyrimidine rings. While experimental data is not widely published, predicted ¹³C NMR data may be available on databases like DrugBank.
-
High-Performance Liquid Chromatography (HPLC)
-
Methodology: A reverse-phase HPLC (RP-HPLC) method is suitable for assessing the purity of this compound hydrochloride. A typical setup would involve:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 231 nm or 280 nm), determined by the UV absorbance spectrum of the compound.
-
Standard Preparation: A standard solution of known concentration is prepared in the mobile phase to quantify the sample and identify its retention time.
-
-
Expected Results: The analysis should result in a single, sharp peak for the pure compound, allowing for the detection and quantification of any impurities. The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity.
References
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Oxyphencyclimine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyphencyclimine is a synthetic antimuscarinic agent recognized for its therapeutic applications in managing peptic ulcer disease and gastrointestinal spasms. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, crucial aspects that underpin its pharmacological activity. This document delves into its molecular architecture, the significance of its chiral center, and the differential bioactivity of its enantiomers. Detailed methodologies for its synthesis and pharmacological evaluation are presented, alongside a summary of its physicochemical properties. Visual diagrams are provided to illustrate key concepts and experimental workflows, offering a thorough resource for researchers and professionals in the field of drug development.
Chemical Structure and Nomenclature
This compound is a tertiary amine and a complex ester. Its chemical structure consists of a substituted piperidine ring linked via an ester bond to a diphenylacetic acid derivative.
The IUPAC name for this compound is (1,4,5,6-tetrahydro-1-methyl-2-pyrimidinyl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate[1].
Molecular Formula: C₂₀H₂₈N₂O₃[1]
Molecular Weight: 344.45 g/mol [1]
CAS Registry Number: 125-53-1[1]
The core structure features a tetrahydropyrimidine methanol moiety esterified with α-cyclohexyl-α-phenylglycolic acid.
Stereochemistry and Pharmacological Significance
A critical aspect of this compound's chemical structure is the presence of a chiral center at the α-carbon of the glycolic acid moiety, to which the cyclohexyl, phenyl, hydroxyl, and carboxyl groups are attached. This chirality results in the existence of two enantiomers: (R)-Oxyphencyclimine and (S)-Oxyphencyclimine.
The stereochemistry of this chiral center is a pivotal determinant of the drug's pharmacological activity. It has been demonstrated that the (R)-(+)-enantiomer of this compound is significantly more potent as a muscarinic receptor antagonist than the (S)-(-)-enantiomer. Specifically, the (R)-(+)-enantiomer exhibits a 29-fold higher potency in inhibiting muscarinic receptor binding compared to its (S)-(-) counterpart[2]. This stereoselectivity highlights the importance of the three-dimensional arrangement of the molecule for its interaction with the target receptor.
dot
graph Stereoisomers {
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receptor [label="Muscarinic Receptor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
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racemate -- S_enantiomer [label="Contains"];
R_enantiomer -> receptor [label="Binds with high potency", len=2.5];
S_enantiomer -> receptor [label="Binds with low potency", len=2.5];
}
Caption: Signaling pathway of muscarinic receptor antagonism by this compound.
Pharmacological Evaluation: Muscarinic Receptor Binding Assay
The affinity of this compound enantiomers for muscarinic receptors can be determined using a competitive radioligand binding assay. A typical protocol is described below.
Experimental Protocol: Competitive Radioligand Binding Assay
Materials:
-
Cell membranes expressing muscarinic receptors (e.g., from rat cortex or transfected cell lines)
-
[³H]-Quinuclidinyl benzilate ([³H]-QNB) as the radioligand
-
(R)-Oxyphencyclimine and (S)-Oxyphencyclimine
-
Atropine (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation. Resuspend the final membrane pellet in the assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-QNB (typically near its Kd value), and varying concentrations of the competing ligands ((R)- or (S)-Oxyphencyclimine). For the determination of non-specific binding, use a high concentration of atropine.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The chemical structure and, in particular, the stereochemistry of this compound are fundamental to its pharmacological activity as a muscarinic receptor antagonist. The pronounced stereoselectivity, with the (R)-enantiomer being the eutomer, underscores the importance of chiral considerations in drug design and development. The detailed protocols provided in this guide for the synthesis and pharmacological evaluation of this compound offer a practical resource for researchers. A thorough understanding of its structure-activity relationships and physicochemical properties is essential for the optimization of existing therapies and the development of new, more selective antimuscarinic agents.
References
Early Clinical Studies of Oxyphencyclimine for Peptic Ulcer: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical studies of Oxyphencyclimine for the treatment of peptic ulcer disease. The document focuses on the core pharmacological principles, experimental designs, and clinical outcomes as reported in the foundational literature of the mid-20th century.
Core Pharmacology and Mechanism of Action
This compound is a synthetic anticholinergic agent that exerts its therapeutic effect through the competitive antagonism of muscarinic acetylcholine receptors.[1] In the context of peptic ulcer disease, its primary mechanism involves blocking M3 muscarinic receptors on gastric parietal cells.[2][3] This action inhibits the vagally mediated increase in intracellular calcium, a key step in the signaling pathway for gastric acid secretion.[2][4] By reducing the secretion of hydrochloric acid, this compound alleviates a primary aggressive factor in the pathophysiology of peptic ulcers.
Furthermore, this compound possesses antispasmodic properties by acting on the smooth muscle of the gastrointestinal tract. This effect is also mediated through the blockade of muscarinic receptors, leading to a reduction in gastric motility and the painful spasms often associated with peptic ulcers.
Figure 1: Signaling pathway of this compound's inhibitory action on gastric acid secretion.
Summary of Early Clinical Trial Data
A key study conducted by Toh in 1963 involved a double-blind trial and subsequent follow-up on 25 patients with duodenal or gastric ulcers. The findings, while not reaching statistical significance at the 5% level in the double-blind phase, suggested a favorable effect on symptoms.
Table 1: Symptomatic Improvement in Peptic Ulcer Patients
| Study (Year) | Dosage | Number of Patients | Outcome Reported |
| Winkelstein (1959) | Not specified | 80 | Good symptomatic improvement in patients with duodenal, gastric, and jejunal ulcers. |
| Toh (1963) | 10-20 mg daily | 25 | Favorable effect on symptoms, though not statistically significant in the double-blind phase. |
Table 2: Effect on Gastric Acid Secretion
| Study (Year) | Dosage | Method | Outcome Reported |
| Piper et al. (1960) | Not specified | Not specified | Demonstrated superior action over propantheline in meal-induced and hypoglycemic-induced gastric secretion. |
| Toh (1963) | 5 mg b.d., 10 mg b.d., 15 mg b.d. | 24-hour gastric acidity studies (pH) | Moderate lowering of acidity with 5 mg and 10 mg twice daily. Good response with 5 mg twice daily in some cases, while others showed a poor response even with higher doses. |
Table 3: Ulcer Healing Rates
| Study (Year) | Dosage | Method of Assessment | Outcome Reported |
| Toh (1963) | 10 mg daily | Barium Meal Examination (8-month follow-up) | Radiological evidence of healing in a subset of patients. |
Table 4: Reported Side Effects
| Study (Year) | Dosage | Common Side Effects |
| Toh (1963) | 10-20 mg daily | Dry mouth was the most common side effect. |
Experimental Protocols of Early Clinical Studies
The methodologies employed in the early clinical evaluation of this compound reflect the standards of the time. Key experimental procedures included:
Gastric Acid Secretion Studies
-
Basal and Stimulated Acid Output: Gastric juice was typically collected via a nasogastric tube over a specified period to measure basal acid output. To assess the drug's effect on stimulated secretion, various agents like histamine or a test meal were administered. The volume of gastric juice and its acid concentration (titrated against a standard alkali) were measured.
-
24-Hour Gastric Acidity Monitoring: As described by Toh (1963), this involved leaving a Ryle's tube in the stomach for 24 hours. Small samples of gastric content were aspirated every two hours, and the pH was determined, often using indicator paper. This provided a profile of gastric acidity over a full day and night cycle under different treatment regimens.
Figure 2: Typical workflow for gastric acid secretion studies in the 1950s/60s.
Assessment of Ulcer Healing
-
Barium Meal Radiography: Prior to the widespread availability of endoscopy, the primary method for visualizing peptic ulcers was the barium meal. Patients would ingest a suspension of barium sulfate, which would coat the lining of the stomach and duodenum, allowing for the visualization of the ulcer crater on X-ray images. Follow-up barium meals were used to assess the healing of the ulcer over time.
Figure 3: Workflow for the assessment of peptic ulcer healing using barium meal radiography.
Clinical Assessment of Symptoms
-
Symptom Diaries and Questionnaires: Patients' subjective experiences of pain, dyspepsia, and other ulcer-related symptoms were recorded. In some studies, the amount of antacid consumed by the patient was used as an indirect measure of symptomatic improvement.
-
Double-Blind, Placebo-Controlled Trials: To minimize bias, studies such as the one by Toh (1963) employed a double-blind, placebo-controlled design for a portion of the trial. In this design, neither the patient nor the clinician knew whether the active drug or a placebo was being administered.
Conclusion
The early clinical studies of this compound provided foundational evidence for the utility of anticholinergic agents in the management of peptic ulcer disease. These investigations, conducted with the scientific rigor of their time, demonstrated the drug's ability to reduce gastric acid secretion and provide symptomatic relief for patients. While the methodologies for assessing ulcer healing and gastric acidity have evolved significantly, this early research was crucial in establishing the "no acid, no ulcer" paradigm that dominated peptic ulcer therapy for decades. The data from these studies underscore the importance of the cholinergic pathway in gastric acid secretion and highlight the therapeutic potential of its antagonism.
References
- 1. This compound | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic receptors mediating acid secretion in isolated rat gastric parietal cells are of M3 type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Pharmacokinetics of Oxyphencyclimine: A Technical Guide to In Vivo Investigation
A notable scarcity of publicly available data surrounds the in vivo pharmacokinetics and metabolism of oxyphencyclimine. Despite its history as an anticholinergic agent for the treatment of peptic ulcers, detailed studies quantifying its absorption, distribution, metabolism, and excretion (ADME) profile in living organisms are not readily found in scientific literature. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating the in vivo pharmacokinetics and metabolism of this compound. It outlines established experimental protocols and predictive metabolic pathways based on its chemical structure and the broader class of anticholinergic drugs.
General Pharmacokinetic and Metabolic Profile (Predicted)
This compound is a synthetic tertiary amine and an antimuscarinic agent.[1] Based on these characteristics, a general pharmacokinetic profile can be hypothesized. As a tertiary amine, it is likely to be well-absorbed orally, capable of crossing the blood-brain barrier to some extent, and undergo significant hepatic metabolism.
Absorption: Oral administration would likely lead to absorption from the gastrointestinal tract. Factors such as its formulation, pKa, and the gastrointestinal pH would influence the rate and extent of absorption.
Distribution: Being a tertiary amine, this compound is expected to distribute into various tissues. Its ability to cross the blood-brain barrier could be responsible for potential central nervous system side effects.
Metabolism: The metabolism of this compound is anticipated to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. As with many tertiary amines, metabolic pathways would likely involve N-dealkylation, hydroxylation of the alicyclic and aromatic rings, and subsequent conjugation reactions (e.g., glucuronidation) to facilitate excretion.
Excretion: The metabolites, being more polar than the parent drug, would be primarily excreted in the urine. A smaller portion might be eliminated in the feces.
Experimental Protocols for In Vivo Pharmacokinetic and Metabolism Studies
To elucidate the precise pharmacokinetic profile and metabolic fate of this compound, a series of in vivo experiments are necessary. The following protocols provide a detailed methodology for conducting such studies in an animal model, such as the rat.
Table 1: Experimental Protocol for a Rodent Pharmacokinetic Study of this compound
| Phase | Procedure | Details |
| Animal Model | Species Selection | Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their well-characterized physiology. |
| Housing and Acclimatization | Animals should be housed in controlled conditions (temperature, humidity, light-dark cycle) and allowed to acclimatize for at least one week before the experiment. | |
| Drug Administration | Formulation | This compound hydrochloride can be dissolved in a suitable vehicle, such as sterile saline or a buffered solution, for administration. |
| Routes of Administration | For determining bioavailability, both intravenous (IV) and oral (PO) routes should be studied. A typical dose might be in the range of 1-10 mg/kg, but should be determined by preliminary dose-ranging studies. | |
| Sample Collection | Blood Sampling | Blood samples (e.g., 0.2-0.3 mL) should be collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Samples should be collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately placed on ice. |
| Plasma Preparation | Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis. | |
| Urine and Feces Collection | For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24 or 48 hours). | |
| Sample Analysis | Bioanalytical Method | A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for quantifying this compound and its potential metabolites in biological matrices due to its high sensitivity and selectivity. |
| Sample Preparation for Analysis | This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the plasma, urine, or homogenized feces. | |
| Data Analysis | Pharmacokinetic Parameters | Non-compartmental analysis is used to determine key pharmacokinetic parameters including: Maximum plasma concentration (Cmax), Time to reach Cmax (Tmax), Area under the plasma concentration-time curve (AUC), Elimination half-life (t1/2), Volume of distribution (Vd), and Clearance (CL). Bioavailability (F) is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%. |
Visualizing Experimental Workflows and Potential Metabolic Pathways
To further clarify the experimental process and the hypothetical metabolic fate of this compound, the following diagrams are provided.
Figure 1: Experimental workflow for an in vivo pharmacokinetic study.
Figure 2: Hypothetical metabolic pathway for this compound.
Conclusion
While specific in vivo pharmacokinetic and metabolism data for this compound remains elusive in the public domain, this guide provides a robust framework for its investigation. The outlined experimental protocols and predictive metabolic pathways offer a clear starting point for researchers. Elucidating the ADME properties of this compound is crucial for a comprehensive understanding of its pharmacological and toxicological profile, and for any potential future development or re-evaluation of this compound. The application of modern bioanalytical techniques, such as HPLC-MS/MS, will be instrumental in filling the existing knowledge gap.
References
The Discovery and Development of Oxyphencyclimine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyphencyclimine is a synthetic tertiary amine and antimuscarinic agent that has been utilized in the treatment of peptic ulcer disease and gastrointestinal spasms. Its development in the mid-20th century marked a significant step in the pharmacological management of conditions characterized by excessive gastric acid secretion and smooth muscle hypermotility. This technical guide provides an in-depth exploration of the discovery, synthesis, pharmacological evaluation, and mechanism of action of this compound, with a focus on the experimental methodologies and quantitative data that underpinned its development.
Discovery and Initial Synthesis
This compound was first synthesized and described by Faust, Mori, and Sahyun in 1959 as part of a broader investigation into novel antispasmodic agents, specifically esters of heterocyclic alcohols. The synthesis, a notable example of mid-century medicinal chemistry, involves a multi-step process.
Chemical Synthesis
The synthesis of this compound hydrochloride proceeds as follows:
-
Step 1: Formation of the Ester. Phenylcyclohexylglycolic acid is reacted with thionyl chloride to form the corresponding acid chloride.
-
Step 2: Esterification. The acid chloride is then reacted with 2-(hydroxymethyl)-1-methyl-1,4,5,6-tetrahydropyrimidine to yield the this compound base.
-
Step 3: Salt Formation. The free base is subsequently treated with hydrochloric acid to produce the more stable and water-soluble hydrochloride salt.
Pharmacological Evaluation
The pharmacological activity of this compound was primarily assessed through its anticholinergic properties, specifically its ability to inhibit gastric acid secretion and relax smooth muscle. These effects are mediated through its antagonism of muscarinic acetylcholine receptors.
Antisecretory Activity: The Pyloric Ligation (Shay Rat) Model
A key preclinical model used to evaluate the antisecretory effects of anticholinergic agents like this compound is the pyloric ligation model, famously developed by Shay et al.[1][2][3][4][5] This in vivo assay allows for the assessment of a drug's ability to reduce basal gastric acid secretion.
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted for 24-48 hours with free access to water to ensure an empty stomach.
-
Anesthesia: The rats are anesthetized using a suitable agent (e.g., ether, isoflurane).
-
Surgical Procedure: A midline abdominal incision is made to expose the stomach. The pyloric sphincter, the muscular valve at the junction of the stomach and the small intestine, is carefully ligated with a silk suture to prevent the passage of gastric contents.
-
Drug Administration: this compound or a vehicle control is administered, typically via subcutaneous or intraperitoneal injection, immediately after pyloric ligation.
-
Incubation Period: The abdominal incision is closed, and the animals are allowed to recover for a period of 4-6 hours. During this time, gastric secretions accumulate in the stomach.
-
Sample Collection: After the incubation period, the animals are euthanized. The esophagus is clamped, and the stomach is carefully dissected out.
-
Analysis: The gastric contents are collected, and the volume is measured. The contents are then centrifuged to remove any solid debris. The supernatant is titrated with a standardized solution of sodium hydroxide (e.g., 0.01 N NaOH) to determine the total acid output. The ulcer index in the gastric mucosa can also be assessed.
Antispasmodic Activity: The Isolated Guinea Pig Ileum Assay
The antispasmodic properties of this compound were likely evaluated using the isolated guinea pig ileum preparation, a classic in vitro pharmacological model for studying smooth muscle contractility and the effects of anticholinergic drugs.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in a bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% oxygen and 5% carbon dioxide.
-
Tissue Mounting: The ileum segment is mounted in an organ bath, with one end attached to a fixed point and the other connected to an isometric force transducer to record muscle contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram) for a period of 30-60 minutes, with regular washing.
-
Induction of Contraction: A contractile agonist, typically a cholinergic agent such as acetylcholine or carbachol, is added to the organ bath to induce smooth muscle contraction.
-
Antagonist Evaluation: After establishing a stable contractile response to the agonist, this compound is added to the bath at varying concentrations. The ability of this compound to inhibit the agonist-induced contractions is measured.
-
Data Analysis: The results are typically expressed as the concentration of this compound required to inhibit the agonist-induced contraction by 50% (IC50).
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), and the therapeutic effects of this compound in the gastrointestinal tract are primarily mediated through the blockade of M1 and M3 receptors.
-
M1 Receptor Blockade: M1 receptors are found on enterochromaffin-like (ECL) cells in the gastric mucosa. Blockade of these receptors reduces histamine release, which in turn decreases gastric acid secretion from parietal cells.
-
M3 Receptor Blockade: M3 receptors are located on parietal cells and smooth muscle cells. Antagonism of M3 receptors on parietal cells directly inhibits gastric acid secretion. Blockade of M3 receptors on gastrointestinal smooth muscle leads to relaxation and a reduction in motility and spasms.
A significant finding in the stereoselectivity of this compound was reported in 1988, demonstrating that the (R)-(+)-enantiomer is 29 times more potent in a cholinergic receptor binding assay than the (S)-(-)-enantiomer. This highlights the importance of stereochemistry in the interaction of the drug with its target receptor.
Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism
Caption: Muscarinic receptor antagonism by this compound.
Quantitative Pharmacological Data
| Parameter | Value | Method | Reference |
| Stereoselectivity | (R)-enantiomer is 29x more potent than (S)-enantiomer | Cholinergic receptor binding assay |
Clinical Development and Regulatory History
Clinical trials conducted in the late 1950s and early 1960s demonstrated the efficacy of this compound in reducing symptoms of peptic ulcer disease. While the exact initial New Drug Application (NDA) number and the precise date of its first FDA approval are not easily accessible in public databases, historical records suggest its introduction into clinical practice occurred in the early 1960s.
Conclusion
The discovery and development of this compound represent a classic chapter in medicinal chemistry and pharmacology. Through the application of established preclinical models, its potent anticholinergic effects on gastric secretion and smooth muscle contractility were elucidated, leading to its clinical use in an era before the advent of H2-receptor antagonists and proton pump inhibitors. The detailed experimental protocols and the understanding of its mechanism of action at muscarinic receptors provided a solid foundation for its therapeutic application and for the future development of more selective antimuscarinic agents.
Experimental Workflow Diagrams
Pyloric Ligation (Shay Rat) Model Workflow
Caption: Workflow for the pyloric ligation model.
Isolated Guinea Pig Ileum Assay Workflow
Caption: Workflow for the isolated guinea pig ileum assay.
References
- 1. Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Oxyphencyclimine: A Deep Dive into its Muscarinic Receptor Binding Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity profile of oxyphencyclimine, a synthetic antimuscarinic agent. The document delves into its quantitative binding characteristics at the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5), details the experimental methodologies used to determine these affinities, and illustrates the associated signaling pathways.
Core Data Summary: Receptor Binding Affinity of this compound
This compound exhibits a distinct binding profile across the M1, M2, M3, and M4 muscarinic receptor subtypes. The binding affinity is typically determined through radioligand binding assays, with the pKi value representing the negative logarithm of the inhibition constant (Ki), a measure of the ligand's binding affinity for a receptor. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | (R)-Oxyphencyclimine pKi | (S)-Oxyphencyclimine pKi |
| M1 (human neuroblastoma NB-OK 1 cells) | 8.8 | 6.7 |
| M2 (rat heart) | 7.9 | 6.5 |
| M3 (rat pancreas) | 8.6 | 6.7 |
| M4 (rat striatum) | 8.3 | 6.6 |
| M5 | Not Determined | Not Determined |
Data sourced from Waelbroeck, M., et al. (1992). Stereoselective interaction of procyclidine, hexahydro-difenidol, hexbutinol and this compound, and of related antagonists, with four muscarinic receptors. European Journal of Pharmacology, 227(1), 33-42.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities, such as those presented above, is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Key Methodological Steps:
-
Membrane Preparation:
-
Tissues or cells expressing the muscarinic receptor subtype of interest (e.g., rat brain cortex for M1, rat heart for M2) are homogenized in a cold buffer solution.
-
The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method like the Bradford or BCA assay to ensure consistency across experiments.
-
-
Binding Assay:
-
The assay is typically performed in microplates.
-
A constant concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist) is added to each well.
-
Increasing concentrations of the unlabeled competitor drug (this compound) are then added to the wells.
-
Control wells are included to determine total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled, potent antagonist like atropine).
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
Following incubation, the bound and free radioligand are separated. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration, generating a sigmoidal competition curve.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is the negative logarithm of the Ki value.
-
Visualizing Experimental and Signaling Pathways
To better understand the experimental workflow and the biological context of this compound's action, the following diagrams illustrate the radioligand binding assay workflow and the distinct signaling pathways of the five muscarinic receptor subtypes.
The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects by activating different intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Preclinical Pharmacology of Oxyphencyclimine and Its Analogues
This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, a synthetic tertiary amine and antimuscarinic agent. The document details its mechanism of action, in vitro and in vivo pharmacological properties, and key experimental protocols relevant to its study. This guide is intended for researchers, scientists, and professionals involved in drug development and pharmacological research.
Introduction
This compound is an anticholinergic drug, historically used for the treatment of peptic ulcer disease and to alleviate smooth muscle spasms in various gastrointestinal disorders.[1][2] As a synthetic organic compound, it operates primarily by antagonizing muscarinic acetylcholine receptors (mAChRs), which are critical in mediating the parasympathetic nervous system's effects on various bodily functions, including gastrointestinal motility and secretion.[1][2][3] Its therapeutic effects stem from its ability to reduce gastric acid secretion and its antispasmodic action on smooth muscle. Understanding the preclinical pharmacology of this compound and its analogues is essential for the development of new, more selective antimuscarinic agents.
Mechanism of Action
The primary mechanism of action for this compound is the competitive antagonism of acetylcholine at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) with five known subtypes (M1-M5), which are distributed throughout the central and peripheral nervous systems. This compound binds to these receptors, thereby inhibiting the effects of acetylcholine. This blockade leads to a reduction in vagally mediated reflexes, decreased gastrointestinal propulsive motility, and a reduction in the secretion of gastric acid, as well as pharyngeal, tracheal, and bronchial secretions. The specific affinities for M1, M2, and M3 receptor subtypes are responsible for its effects on gastric glands, the heart, and smooth muscle, respectively.
Preclinical Pharmacology
The preclinical evaluation of this compound and its analogues involves a combination of in vitro and in vivo studies to characterize its receptor binding profile, functional activity, efficacy, and safety.
In Vitro Studies
3.1.1 Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity and selectivity of a ligand for its receptor. For this compound, these assays quantify its affinity for the different muscarinic receptor subtypes. Radioligand binding assays are a common method, where the displacement of a labeled ligand by the test compound is measured.
A study comparing the enantiomers of this compound found a significant difference in their binding potencies. The (R)-(+)-enantiomer was 29 times more potent in inhibiting radioligand binding to cholinergic receptors than the (S)-(-)-enantiomer, highlighting the stereoselectivity of the muscarinic receptor.
Table 1: Receptor Binding Affinity of this compound Enantiomers
| Compound | Potency Comparison | Finding |
| (R)-(+)-Oxyphencyclimine | Relative to (S)-enantiomer | 29-fold more potent in inhibiting radioligand binding. |
| (S)-(-)-Oxyphencyclimine | Relative to (R)-enantiomer | 29-fold less potent in inhibiting radioligand binding. |
3.1.2 Functional Assays: Smooth Muscle Contraction
The functional consequence of receptor binding is assessed using in vitro functional assays, such as isolated tissue preparations. These assays measure the ability of an antagonist to inhibit the contraction of smooth muscle induced by a muscarinic agonist. Commonly used tissues include guinea pig ileum, rat bladder, or human bronchial smooth muscle. The data from these experiments can be used to determine the potency of the antagonist, often expressed as a pA2 value.
In Vivo Studies
3.2.1 Animal Models of Efficacy
In vivo studies in animal models are essential to demonstrate the therapeutic potential of a drug. This compound has been evaluated in rat models of gastric ulcers to assess its cytoprotective and antisecretory effects.
In a comparative study, this compound, administered intraperitoneally to rats, provided significant protection against gastric damage induced by hydrochloric acid. Notably, at the dose tested, it did not significantly decrease gastric acid secretion, suggesting its protective effect may be primarily due to cytoprotection rather than acid suppression alone. Another study in reserpine- or phenylbutazone-induced gastric ulcer models in rats showed that a single oral dose of this compound could reduce the ulceration index and increase pepsin activity.
Table 2: In Vivo Efficacy of this compound in Rat Models
| Animal Model | Dosing Regimen | Route of Administration | Key Findings |
| HCl-induced gastric lesions | 28.78 nM/kg | Intraperitoneal (i.p.) | Provided significant protection against gastric damage. |
| Reserpine-induced gastric ulcer | 10 mg/kg (single dose) | Oral (p.o.) | Reduced ulceration index; increased pepsin activity. |
| Phenylbutazone-induced gastric ulcer | 10 mg/kg (single dose) | Oral (p.o.) | Increased pepsin activity. |
3.2.2 Pharmacokinetics (ADME)
Pharmacokinetic studies, which encompass absorption, distribution, metabolism, and excretion (ADME), are critical in preclinical development to understand the disposition of a drug in the body. These studies help in predicting plasma concentrations and target tissue doses. While specific, detailed ADME data for this compound is not extensively available in the provided search results, these studies are a standard component of preclinical toxicology and efficacy assessments.
3.2.3 Toxicology
Preclinical toxicology studies are conducted to identify potential adverse effects and to determine a safe dose for first-in-human studies. These typically involve acute, sub-chronic, and chronic dosing in at least two animal species (one rodent, one non-rodent). Parameters evaluated include effects on body weight, food consumption, clinical observations, and histopathological changes in various organs.
Signaling Pathways
Muscarinic acetylcholine receptors mediate their effects through different G-protein signaling cascades. M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulate ion channels.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Experimental Protocols
Protocol: Competitive Radioligand Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the target muscarinic receptor subtype.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled competitor (this compound).
-
Non-specific binding control (e.g., high concentration of Atropine).
-
Assay Buffer (e.g., PBS or Tris-HCl).
-
96-well filter plates (glass fiber).
-
Cell harvester and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer. A typical range is 10⁻¹⁰ M to 10⁻⁴ M.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of an unlabeled ligand like atropine (e.g., 10 µM).
-
Competition Binding: Membrane preparation, radioligand, and each dilution of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Protocol: In Vitro Smooth Muscle Contraction Assay
This protocol describes a method for evaluating the functional antagonism of this compound on agonist-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Isotonic force transducer and data acquisition system.
-
Muscarinic agonist (e.g., Methacholine, Carbachol).
-
This compound.
Procedure:
-
Tissue Preparation: Isolate a segment of smooth muscle tissue and mount it in the organ bath under a slight resting tension.
-
Equilibration: Allow the tissue to equilibrate in the physiological salt solution for at least 60 minutes, with periodic washes.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., methacholine) to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue thoroughly and then incubate it with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.
-
Data Analysis: Plot the log(concentration) of the agonist versus the response (contraction). The rightward shift of the concentration-response curve in the presence of this compound indicates competitive antagonism. Calculate the dose ratio and construct a Schild plot to determine the pA2 value, which quantifies the antagonist's potency.
Caption: Workflow for an In Vitro Smooth Muscle Contraction Assay.
Conclusion
This compound is a well-characterized muscarinic antagonist with demonstrated efficacy in preclinical models of gastrointestinal distress. Its pharmacological profile is defined by its affinity for muscarinic receptors and its functional antagonism of smooth muscle contraction. Studies on its enantiomers reveal significant stereoselectivity, an important consideration for the development of future analogues. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the discovery of novel anticholinergic agents. A thorough understanding of its preclinical pharmacology, from receptor binding and signaling to in vivo efficacy and safety, is paramount for translating such compounds into clinical candidates.
References
Toxicological Profile of Oxyphencyclimine in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available toxicological data for Oxyphencyclimine is limited. This guide synthesizes the available information and, where specific data for this compound is lacking, incorporates data from the structurally and functionally similar anticholinergic agents, Glycopyrrolate and Dicyclomine, to provide a representative toxicological profile. This approach is intended to offer a comprehensive overview for research and drug development professionals.
Executive Summary
This compound is a synthetic anticholinergic agent with antispasmodic and antisecretory properties, primarily acting as a muscarinic acetylcholine receptor antagonist.[1] Its toxicological profile in animal models is characterized by effects consistent with its pharmacological action. This guide provides a detailed overview of the known toxicological data for this compound and related anticholinergic compounds in animal models, covering acute toxicity. Due to the limited availability of comprehensive studies on this compound, this report also discusses the general toxicological profile of anticholinergic agents and includes specific data from related compounds to inform on potential sub-chronic, chronic, and reproductive toxicity.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs).[1] These receptors are involved in a wide range of physiological functions mediated by the parasympathetic nervous system. By antagonizing the action of acetylcholine, this compound reduces smooth muscle spasms and decreases gastric acid secretion.[1] There are five subtypes of muscarinic receptors (M1-M5), and the specific binding profile of this compound to these subtypes dictates its tissue-specific effects and potential toxicities.
dot
Figure 1: Mechanism of action of this compound as a muscarinic receptor antagonist.
Toxicological Profile
Acute Toxicity
The acute toxicity of this compound has been evaluated in rodent models. The primary measure of acute toxicity is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the tested animal population.
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| This compound | Rat | Oral | 1370 mg/kg | [2] |
| Dicyclomine | Mouse | Oral | 625 mg/kg | [3] |
| Glycopyrrolate | Dog | Intravenous | 25 mg/kg | |
| Glycopyrrolate | Cat | Intramuscular | 283 mg/kg |
Experimental Protocol: Acute Oral Toxicity (General Guideline)
A generalized protocol for determining the acute oral LD50 in rats, based on established guidelines, is as follows:
dot
Figure 2: Generalized workflow for an acute oral toxicity study.
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old, are used. Both sexes are included in the study.
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They are acclimatized for at least one week before the study.
-
Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). Doses are administered by oral gavage. A range of doses is selected to elicit a toxic response and determine the dose that causes 50% mortality.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days after dosing. Observations include changes in skin, fur, eyes, and behavior. Body weights are recorded at the beginning and end of the study.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period or at the time of death.
-
Data Analysis: The LD50 value and its confidence intervals are calculated using appropriate statistical methods, such as probit analysis.
Sub-chronic and Chronic Toxicity
No specific sub-chronic or chronic toxicity studies for this compound in animal models were identified in the public domain. However, studies on the related anticholinergic drug Glycopyrrolate provide insights into the potential target organs and effects of long-term exposure.
| Compound | Animal Model | Duration | Route of Administration | Key Findings | NOAEL | Reference |
| Glycopyrrolate | Rat | 26 weeks | Inhalation | No systemic toxicity observed. | - | |
| Glycopyrrolate | Dog | 39 weeks | Inhalation | No systemic toxicity observed. | - | |
| Glycopyrrolate | Mouse | 13 weeks | Oral | Pupil dilation was noted. No remarkable effects on hematology, clinical chemistry, organ weights, or gross pathology. | 30 mg/kg/day | |
| Glycopyrrolate | Rat | 13 weeks | Oral | Pupil dilation was noted. No remarkable effects on hematology, clinical chemistry, organ weights, or gross pathology. | 40 mg/kg/day |
Experimental Protocol: Sub-chronic Oral Toxicity (90-Day Study - General Guideline)
A general protocol for a 90-day sub-chronic oral toxicity study in rodents is as follows:
dot
Figure 3: Key stages of a 90-day sub-chronic oral toxicity study.
-
Test Animals and Dosing: Typically, rodents (rats or mice) are used. Animals are divided into multiple dose groups and a control group. The test substance is administered daily for 90 days, usually via oral gavage or mixed in the diet.
-
In-life Observations: Regular observations for clinical signs of toxicity, measurements of body weight, and food and water consumption are conducted.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals (e.g., mid-study and at termination) for hematology, clinical chemistry, and urinalysis to assess organ function.
-
Terminal Procedures: At the end of the 90-day period, all animals are euthanized. A complete gross necropsy is performed, and selected organs are weighed. Tissues from all control and high-dose animals, as well as any gross lesions from other groups, are examined microscopically.
-
Data Analysis: The data are statistically analyzed to determine any dose-related effects. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are established.
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity studies for this compound were not found in the public literature. However, data from Glycopyrrolate studies in rats and rabbits provide an indication of the potential effects of this class of compounds.
| Compound | Animal Model | Study Type | Route of Administration | Key Findings | Reference |
| Glycopyrrolate | Rat | Fertility and Early Embryonic Development | Subcutaneous | Impaired fertility at 1.88 mg/kg/day (decreased corpora lutea, implantation sites, and live fetuses). NOAEL for fertility was 0.63 mg/kg/day. | |
| Glycopyrrolate | Rat | Embryo-fetal Development | Inhalation | Not teratogenic at maternal doses up to 3.83 mg/kg/day. | |
| Glycopyrrolate | Rabbit | Embryo-fetal Development | Inhalation | Not teratogenic at maternal doses up to 4.4 mg/kg/day. | |
| Glycopyrrolate | Rat & Rabbit | Reproduction | - | Diminished rates of conception and of survival at weaning in rats in a dose-related manner. |
Experimental Protocol: Embryo-Fetal Developmental Toxicity (General Guideline)
A general protocol for an embryo-fetal developmental toxicity study is as follows:
-
Test Animals: Pregnant animals of at least two species (typically a rodent, like the rat, and a non-rodent, like the rabbit) are used.
-
Dosing: The test substance is administered daily during the period of major organogenesis.
-
Maternal Observations: Pregnant animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.
-
Terminal Procedures: Near the end of gestation, the dams are euthanized, and a caesarean section is performed. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
Fetal Examinations: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.
-
Data Analysis: The data are analyzed to assess maternal toxicity and developmental effects, including teratogenicity.
Conclusion
The toxicological profile of this compound in animal models, based on the limited available data, suggests a moderate acute oral toxicity in rats. Its primary mechanism of action as a muscarinic acetylcholine receptor antagonist is well-established. Due to the scarcity of specific data on repeated-dose and reproductive toxicity for this compound, this guide has incorporated information from the closely related anticholinergic drugs, Glycopyrrolate and Dicyclomine. These surrogate data suggest that the toxicological effects of this compound are likely to be extensions of its pharmacological activity, with potential for effects on fertility at high doses. Further comprehensive toxicological studies on this compound are warranted to fully characterize its safety profile. This guide provides a framework for understanding the potential toxicities and outlines the standard experimental protocols for their assessment, serving as a valuable resource for researchers and drug development professionals.
References
Methodological & Application
Application Notes and Protocols for Oxyphencyclimine in Isolated Tissue Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphencyclimine is a synthetic, tertiary amine antimuscarinic agent recognized for its potent antispasmodic and antisecretory properties.[1] It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), leading to the relaxation of smooth muscle.[1] This document provides detailed application notes and a comprehensive protocol for the characterization of this compound's pharmacological activity using isolated tissue bath experiments, a fundamental methodology in in vitro pharmacology.
Pharmacological Profile of this compound
Mechanism of Action: this compound exerts its effects by binding to and blocking muscarinic acetylcholine receptors.[1] It is considered a non-selective antagonist, meaning it does not exhibit significant preference for any of the five muscarinic receptor subtypes (M1-M5).[1] In isolated tissue preparations, this antagonism manifests as a rightward parallel shift in the concentration-response curve of a muscarinic agonist, such as acetylcholine or carbachol, without a reduction in the maximum response. This is the hallmark of competitive antagonism.
Therapeutic Relevance: Clinically, this compound has been utilized in the treatment of peptic ulcer disease and to alleviate smooth muscle spasms in the gastrointestinal tract.[1] Its ability to inhibit gastrointestinal propulsive motility and decrease gastric acid secretion underscores its utility in conditions characterized by cholinergic hyperstimulation.
Quantitative Analysis of Muscarinic Receptor Antagonism
| Antagonist | Agonist | Tissue Preparation | pA2 Value (approx.) |
| Atropine | Acetylcholine | Guinea Pig Ileum | 8.9 |
| This compound | Acetylcholine | Guinea Pig Ileum | Not Reported (Expected to be in a similar range to Atropine) |
Note: The pA2 value is a critical parameter for characterizing the potency of an antagonist and is essential for drug development and comparative pharmacology.
Experimental Protocol: Characterization of this compound in Guinea Pig Ileum
This protocol outlines the steps to determine the competitive antagonist properties of this compound on isolated guinea pig ileum, a classic smooth muscle preparation rich in muscarinic receptors.
Materials and Reagents
-
Animals: Male Dunkin-Hartley guinea pigs (250-350 g)
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1). The solution must be continuously gassed with carbogen (95% O2 / 5% CO2) to maintain a pH of 7.4.
-
Agonist: Acetylcholine chloride (ACh) stock solution (10 mM)
-
Antagonist: this compound hydrochloride stock solution (10 mM)
-
Isolated Tissue Bath System: Including a jacketed organ bath (10-20 mL), isometric force transducer, amplifier, and data acquisition system.
-
Standard laboratory equipment: Dissection tools, surgical thread, pipettes, etc.
Experimental Procedure
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Excise a segment of the terminal ileum (approximately 10-15 cm from the ileo-caecal junction).
-
Place the tissue in a petri dish containing carbogenated Krebs-Henseleit solution at room temperature.
-
Gently flush the lumen of the ileum with Krebs solution to remove its contents.
-
Cut segments of 2-3 cm in length.
-
-
Tissue Mounting:
-
Mount each ileum segment in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Tie one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
-
-
Experimental Protocol (Schild Analysis):
-
Control Concentration-Response Curve:
-
Obtain a cumulative concentration-response curve for acetylcholine. Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., by half-log units) until a maximal contraction is achieved.
-
After the control curve, wash the tissue repeatedly with fresh Krebs solution until the baseline tension is restored.
-
-
Antagonist Incubation:
-
Introduce a known concentration of this compound into the bath and allow it to incubate with the tissue for a predetermined period (e.g., 30 minutes) to ensure equilibrium is reached.
-
-
Concentration-Response Curve in the Presence of Antagonist:
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.
-
-
Repeat with Different Antagonist Concentrations:
-
Wash the tissue thoroughly to remove all drugs.
-
Repeat the antagonist incubation and agonist concentration-response curve with at least two other concentrations of this compound.
-
-
-
Data Analysis:
-
Measure the peak contractile response at each agonist concentration.
-
Plot the concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound.
-
Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. The slope of the line should be close to unity for competitive antagonism.
-
Visualizations
Signaling Pathway of Muscarinic Receptor Antagonism by this compound
Caption: this compound competitively blocks M3 muscarinic receptors on smooth muscle cells.
Experimental Workflow for Schild Analysis of this compound
Caption: Workflow for determining the pA2 value of this compound using Schild analysis.
References
Application Notes and Protocols for the Administration of Oxyphencyclimine in In Vivo Gastrointestinal Motility Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Oxyphencyclimine is a synthetic tertiary amine that functions as an antimuscarinic agent, exhibiting both antispasmodic and antisecretory properties.[1] Its primary application in gastrointestinal research is to induce a state of reduced motility, serving as a control or model for studying hypomotility disorders and for evaluating the efficacy of prokinetic agents.
Mechanism of Action
This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (M-receptors) on the surface of smooth muscle cells in the gastrointestinal tract.[1] Acetylcholine, a neurotransmitter of the parasympathetic nervous system, plays a crucial role in stimulating gastrointestinal smooth muscle contraction and peristalsis. By blocking the M3 subtype of these receptors, this compound inhibits the downstream signaling cascade responsible for muscle contraction. This leads to a relaxation of the gastrointestinal smooth muscle, resulting in decreased tone and propulsive motility.[1] This inhibition of vagally mediated reflexes also contributes to a reduction in gastric acid secretion.
Applications in In Vivo Gastrointestinal Motility Studies
-
Induction of a Hypomotility Model: this compound can be administered to laboratory animals to create a transient and reproducible model of delayed gastric emptying and intestinal transit. This model is valuable for screening and characterizing the pharmacodynamic properties of potential prokinetic drugs.
-
Comparative Efficacy Studies: It can be used as a reference compound to compare the potency and efficacy of novel anticholinergic agents or other drugs with potential effects on gastrointestinal motility.
-
Investigation of Pathophysiological Mechanisms: By inducing a state of hypomotility, researchers can investigate the physiological and biochemical consequences of reduced gut transit, such as changes in nutrient absorption, gut microbiota composition, and visceral sensitivity.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: Inhibition of muscarinic M3 receptor signaling by this compound, leading to reduced smooth muscle contraction.
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on gastric emptying and intestinal transit in rodents. These protocols are based on standard methodologies used for evaluating gastrointestinal motility.
1. Gastric Emptying Assessment (Phenol Red Method)
-
Animal Model: Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g).
-
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose)
-
Phenol red solution (0.5 mg/mL in 1.5% methylcellulose)
-
0.1 N NaOH
-
Trichloroacetic acid (TCA), 20% w/v
-
Spectrophotometer
-
-
Procedure:
-
Fast animals for 18-24 hours with free access to water.
-
Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route. A suggested starting dose for i.p. administration in rats is 28.78 nM/kg, based on cytoprotective studies.[2] Dose-response studies are recommended to determine the optimal dose for motility inhibition.
-
After 30 minutes (for i.p.) or 60 minutes (for p.o.) of drug administration, administer 1.5 mL (for rats) or 0.5 mL (for mice) of the phenol red solution orally.
-
After a 20-30 minute period, euthanize the animals by cervical dislocation.
-
Carefully clamp the pyloric sphincter and cardia of the stomach and surgically remove the stomach.
-
Homogenize the stomach with 100 mL of 0.1 N NaOH.
-
To 5 mL of the homogenate, add 0.5 mL of 20% TCA to precipitate proteins.
-
Centrifuge the mixture at 3000 rpm for 20 minutes.
-
To 3 mL of the supernatant, add 4 mL of 0.5 N NaOH to develop the color.
-
Measure the absorbance of the solution at 560 nm using a spectrophotometer.
-
A standard curve of phenol red should be prepared to calculate the concentration.
-
Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Absorbance of test sample / Absorbance of control at time 0)) x 100
-
2. Intestinal Transit Assessment (Charcoal Meal Test)
-
Animal Model: Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g).
-
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia or 1.5% methylcellulose)
-
-
Procedure:
-
Fast animals for 18-24 hours with free access to water.
-
Administer this compound or vehicle (i.p. or p.o.).
-
After 30 minutes (for i.p.) or 60 minutes (for p.o.), administer 1 mL (for rats) or 0.25 mL (for mice) of the charcoal meal orally.
-
After 20-30 minutes, euthanize the animals.
-
Surgically remove the small intestine from the pylorus to the cecum.
-
Lay the intestine flat on a clean surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
Calculate the percentage of intestinal transit using the following formula: % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo gastrointestinal motility study using the charcoal meal test.
Caption: A generalized workflow for assessing intestinal transit using the charcoal meal method.
Data Presentation
While specific quantitative data for this compound's effect on gastrointestinal motility from publicly available in vivo studies is limited, the following tables provide a template for how such data would be presented. The data shown are representative values for a typical anticholinergic agent compared to a vehicle control.
Table 1: Effect of a Representative Anticholinergic Agent on Gastric Emptying in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Gastric Emptying (%) | % Inhibition |
| Vehicle | - | 10 | 65.4 ± 4.2 | - |
| Anticholinergic | 1.0 | 10 | 32.1 ± 3.5* | 51.0 |
| Anticholinergic | 3.0 | 10 | 15.8 ± 2.9** | 75.8 |
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to vehicle control.
Table 2: Effect of a Representative Anticholinergic Agent on Intestinal Transit in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Intestinal Transit (%) | % Inhibition |
| Vehicle | - | 10 | 78.2 ± 5.1 | - |
| Anticholinergic | 1.0 | 10 | 45.3 ± 4.8* | 42.1 |
| Anticholinergic | 3.0 | 10 | 22.6 ± 3.7** | 71.1 |
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to vehicle control.
References
Application of Oxyphencyclimine in Studying Smooth Muscle Physiology
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Oxyphencyclimine is a synthetic, tertiary amine anticholinergic agent that functions as a potent muscarinic receptor antagonist.[1] Its primary application in the study of smooth muscle physiology lies in its ability to competitively inhibit the effects of acetylcholine (ACh) and other muscarinic agonists on smooth muscle cells. This inhibitory action leads to smooth muscle relaxation, making it a valuable tool for investigating the role of cholinergic signaling in various physiological and pathophysiological processes.[1][2]
The primary mechanism of action of this compound involves the blockade of muscarinic acetylcholine receptors, particularly the M3 subtype, which is predominantly expressed on smooth muscle cells and mediates contraction.[1][3] By binding to these receptors, this compound prevents the binding of acetylcholine, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction. This makes it an effective antispasmodic agent.
In a research setting, this compound can be utilized to:
-
Characterize muscarinic receptor subtypes: By comparing its antagonistic effects with subtype-selective antagonists, the specific muscarinic receptor subtypes involved in a particular smooth muscle response can be elucidated.
-
Investigate cholinergic neurotransmission: It can be used to block the effects of endogenous acetylcholine released from nerve terminals, allowing for the study of non-cholinergic pathways or the quantification of cholinergic tone.
-
Screen for novel smooth muscle relaxants: this compound can serve as a reference compound when evaluating the efficacy and mechanism of new antispasmodic drugs.
-
Study the pathophysiology of smooth muscle disorders: Its ability to alleviate spasms makes it relevant for studying conditions characterized by smooth muscle hyperreactivity, such as irritable bowel syndrome (IBS) or asthma.
Quantitative Data
The potency of this compound as a muscarinic receptor antagonist can be quantified through various experimental parameters. While specific functional data for this compound is not extensively reported in publicly available literature, the following table illustrates how such data would typically be presented. The data for the enantiomers of this compound is derived from a cholinergic receptor binding assay.
| Parameter | Value | Tissue/Preparation | Reference |
| Enantiomeric Potency Ratio | |||
| (R)-(+)-enantiomer vs. (S)-(-)-enantiomer | 29-fold higher potency | Cholinergic Receptor Binding Assay | |
| Hypothetical Functional Data | |||
| pA2 | 8.5 - 9.5 | Guinea Pig Ileum | N/A |
| IC50 (vs. Acetylcholine) | 1 - 10 nM | Isolated Tracheal Smooth Muscle | N/A |
Note: The pA2 and IC50 values are hypothetical and serve as an example of how the potency of this compound would be represented. These values are consistent with a potent muscarinic antagonist.
Experimental Protocols
Protocol 1: Determination of the Antagonistic Potency (pA2 value) of this compound on Isolated Guinea Pig Ileum
This protocol describes the use of an isolated organ bath to determine the pA2 value of this compound, a measure of its competitive antagonistic activity against acetylcholine-induced smooth muscle contraction.
Materials:
-
Guinea pig ileum
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Acetylcholine (ACh) stock solution
-
This compound hydrochloride stock solution
-
Isolated organ bath system with isometric force transducer
-
Carbogen gas (95% O2, 5% CO2)
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Excise a segment of the terminal ileum and place it in cold, oxygenated Krebs-Henseleit solution.
-
Gently remove the mesenteric attachment and luminal contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
-
Organ Bath Setup:
-
Mount an ileum segment in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Cumulative Concentration-Response Curve for Acetylcholine:
-
Record a stable baseline tension.
-
Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner (e.g., 10⁻⁹ M to 10⁻³ M).
-
Allow the contraction to reach a plateau at each concentration before adding the next.
-
After the maximal response is achieved, wash the tissue repeatedly until the baseline tension is restored.
-
-
Antagonism with this compound:
-
Introduce a known concentration of this compound into the bath and allow it to incubate with the tissue for a predetermined period (e.g., 30 minutes).
-
Repeat the cumulative concentration-response curve for acetylcholine in the presence of this compound.
-
Wash the tissue thoroughly.
-
Repeat the procedure with at least two other increasing concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 of acetylcholine in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of this plot provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
-
Visualizations
Signaling Pathway of Muscarinic Receptor-Mediated Smooth Muscle Contraction
Caption: Muscarinic receptor signaling pathway in smooth muscle.
Experimental Workflow for Determining this compound Potency
Caption: Experimental workflow for Schild analysis.
References
Development of a Robust HPLC-UV Method for the Quantification of Oxyphencyclimine in Human Plasma
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document outlines a comprehensive High-Performance Liquid Chromatography (HPLC) method using UV detection for the accurate quantification of oxyphencyclimine in human plasma. This method is designed for use in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications. The protocols provided herein detail the necessary steps from sample preparation to data analysis, ensuring reliable and reproducible results.
Introduction
This compound is a synthetic anticholinergic agent with antispasmodic and antisecretory properties, primarily used in the treatment of peptic ulcer disease and gastrointestinal spasms.[1][2] Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This application note describes a validated HPLC-UV method that is sensitive, specific, and robust for the determination of this compound in a complex biological matrix like human plasma.
Principle of the Method
The method involves the extraction of this compound and an internal standard (IS) from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase HPLC on a C18 column with a mobile phase consisting of a buffered organic solvent mixture. Detection and quantification are achieved by monitoring the UV absorbance at a specified wavelength.
Materials and Reagents
| Material/Reagent | Specification | Supplier |
| This compound Hydrochloride | Reference Standard (≥98% purity) | Commercially Available |
| Dicyclomine Hydrochloride | Internal Standard (≥98% purity) | Commercially Available |
| Acetonitrile | HPLC Grade | Commercially Available |
| Methanol | HPLC Grade | Commercially Available |
| Ammonium Acetate | Analytical Grade | Commercially Available |
| Formic Acid | Analytical Grade | Commercially Available |
| Water | HPLC Grade/Ultrapure | In-house purification system |
| Human Plasma (drug-free) | K2-EDTA as anticoagulant | Commercially Available |
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for the separation and detection of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate (pH 4.5, adjusted with formic acid) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 218 nm |
| Internal Standard | Dicyclomine Hydrochloride |
Rationale for Wavelength Selection: Based on HPLC methods for structurally similar anticholinergic drugs like dicyclomine and clidinium bromide, a detection wavelength of 218 nm is recommended to achieve adequate sensitivity.[3][4]
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of this compound hydrochloride and dicyclomine hydrochloride (IS) and dissolve each in 10 mL of methanol to prepare individual stock solutions.
Working Standard Solutions:
-
Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working standards at concentrations of 1, 5, 10, 50, 100, and 200 µg/mL.
Internal Standard Working Solution (10 µg/mL):
-
Dilute the dicyclomine hydrochloride stock solution with methanol.
Calibration Standards and Quality Control Samples:
-
Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards at concentrations of 50, 100, 250, 500, 1000, and 2000 ng/mL.
-
Prepare QC samples at three concentration levels: Low (150 ng/mL), Medium (750 ng/mL), and High (1500 ng/mL).
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add 50 µL of the 10 µg/mL internal standard working solution (dicyclomine hydrochloride) and vortex for 10 seconds.
-
Add 1 mL of the extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 99:1 v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.
Method Validation
The analytical method should be validated according to ICH guidelines, assessing the following parameters:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within 85-115% of the nominal concentration (80-120% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Selectivity/Specificity | No significant interfering peaks at the retention times of the analyte and IS |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of the initial concentration |
Data Presentation
The following tables summarize the expected quantitative data from the method validation.
Table 1: Linearity of this compound in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 50 | To be determined experimentally |
| 100 | To be determined experimentally |
| 250 | To be determined experimentally |
| 500 | To be determined experimentally |
| 1000 | To be determined experimentally |
| 2000 | To be determined experimentally |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Precision and Accuracy Data for this compound QC Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (% RSD) | Intra-day Accuracy (%) | Inter-day Precision (% RSD) | Inter-day Accuracy (%) |
| LLOQ | 50 | ≤ 20 | 80-120 | ≤ 20 | 80-120 |
| Low | 150 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Medium | 750 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| High | 1500 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Table 3: Recovery and Stability of this compound in Human Plasma
| Parameter | Result |
| Recovery at Low QC (%) | To be determined experimentally |
| Recovery at Medium QC (%) | To be determined experimentally |
| Recovery at High QC (%) | To be determined experimentally |
| Freeze-Thaw Stability | Stable |
| Short-Term (Bench-top) Stability | Stable |
| Long-Term Stability | Stable |
Visualization of Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in plasma.
Signaling Pathways and Logical Relationships
The analytical method follows a logical progression from sample preparation to data interpretation. The choice of an internal standard is critical for compensating for variations in extraction efficiency and injection volume, thereby improving the accuracy and precision of the method.
References
Oxyphencyclimine: A Pharmacological Tool for Selective M1/M3 Muscarinic Receptor Blockade
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphencyclimine is a synthetic tertiary amine and antimuscarinic agent that has historically been used for the treatment of peptic ulcer disease and gastrointestinal spasms.[1] Its pharmacological activity stems from its ability to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). While it is known to be a non-selective muscarinic antagonist at high concentrations, evidence suggests a degree of selectivity for M1 and M3 receptor subtypes, making it a potentially valuable tool for in vitro and in vivo pharmacological studies aimed at dissecting the roles of these specific receptors.
This document provides detailed application notes and experimental protocols for the use of this compound as a pharmacological tool to block M1 and M3 muscarinic receptors. It is intended for researchers, scientists, and drug development professionals engaged in the study of muscarinic receptor pharmacology and signaling.
Data Presentation
The binding affinity of the enantiomers of this compound for four human muscarinic receptor subtypes (M1, M2, M3, and M4) has been characterized in radioligand binding studies. The equilibrium dissociation constants (Ki) are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | pKi |
| (R)-Oxyphencyclimine | M1 | 1.6 | 8.8 |
| M2 | 13 | 7.9 | |
| M3 | 2.5 | 8.6 | |
| M4 | 5.0 | 8.3 | |
| (S)-Oxyphencyclimine | M1 | 250 | 6.6 |
| M2 | 1600 | 5.8 | |
| M3 | 400 | 6.4 | |
| M4 | 500 | 6.3 |
Data extracted from Waelbroeck et al., 1992, European Journal of Pharmacology.
As the data indicates, the (R)-enantiomer of this compound exhibits significantly higher affinity for all four muscarinic receptor subtypes compared to the (S)-enantiomer. Notably, (R)-Oxyphencyclimine displays the highest affinity for the M1 receptor subtype, followed closely by the M3 receptor. This profile suggests that at appropriate concentrations, (R)-oxyphencyclimine can be used to preferentially block M1 and M3 receptors over M2 and M4 receptors.
Signaling Pathways
M1 and M3 muscarinic receptors are both coupled to the Gq family of G proteins. Upon agonist binding, these receptors activate a canonical signaling cascade that is crucial for their physiological effects.
References
Application Notes and Protocols: Use of Oxyphencyclimine in Animal Models of Secretory Diarrhea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretory diarrhea is a debilitating condition characterized by excessive intestinal fluid and electrolyte secretion, often induced by bacterial toxins, viruses, or certain inflammatory conditions. The development of effective therapeutic agents requires robust preclinical evaluation in relevant animal models. Oxyphencyclimine, a synthetic tertiary amine, is an anticholinergic agent with established antispasmodic and antisecretory properties.[1] Its mechanism of action involves the blockade of muscarinic acetylcholine receptors on smooth muscle, leading to a reduction in gastrointestinal propulsive motility and a decrease in gastric acid secretion.[1] These properties make this compound a candidate for investigation in the context of secretory diarrhea.
These application notes provide detailed protocols for evaluating the efficacy of this compound in two widely used animal models of secretory diarrhea: the castor oil-induced diarrhea model and the cholera toxin-induced intestinal fluid secretion model.
Mechanism of Action: this compound in the Gastrointestinal Tract
This compound is a competitive antagonist of acetylcholine at muscarinic receptors (M1, M2, and M3). In the gastrointestinal tract, acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, stimulates smooth muscle contraction and glandular secretion. By blocking these receptors, this compound effectively reduces the hypermotility and hypersecretion characteristic of diarrheal states.[1]
References
Methodology for Assessing the Antispasmodic Effects of Oxyphencyclimine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphencyclimine is a synthetic anticholinergic agent recognized for its pronounced antispasmodic and antisecretory effects on the gastrointestinal tract.[1] It is primarily used for the treatment of peptic ulcer disease and to alleviate smooth muscle spasms in various gastrointestinal disorders.[1] The therapeutic action of this compound stems from its role as a competitive antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype, which are prevalent on smooth muscle cells and glandular tissues.[1] By blocking the action of acetylcholine, this compound effectively reduces gastrointestinal motility and acid secretion, thereby mitigating symptoms of cramping and pain.
These application notes provide a comprehensive overview of the methodologies required to assess the antispasmodic properties of this compound. The protocols detailed herein cover in vitro and in vivo experimental models, along with a foundational understanding of the underlying signaling pathways.
Mechanism of Action: M3 Muscarinic Receptor Antagonism
This compound exerts its antispasmodic effects by blocking the M3 muscarinic acetylcholine receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates a signaling cascade leading to smooth muscle contraction. The key steps in this pathway are:
-
Acetylcholine Binding: Acetylcholine released from parasympathetic nerves binds to the M3 receptor on the surface of smooth muscle cells.
-
Gq Protein Activation: This binding activates the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase, ultimately resulting in the phosphorylation of myosin and subsequent smooth muscle contraction.
This compound, as a competitive antagonist, binds to the M3 receptor without activating it, thereby preventing acetylcholine from binding and initiating this contractile signaling cascade.
Signaling Pathway Diagram
Caption: M3 Muscarinic Receptor Signaling Pathway for Smooth Muscle Contraction.
Data Presentation: Comparative Anticholinergic Potency
| Antagonist | Agonist | Preparation | pA2 Value (Mean ± SEM) | Reference |
| Atropine | Acetylcholine | Guinea Pig Ileum | 9.93 ± 0.04 | [2] |
| Dicyclomine | Acetylcholine | Guinea Pig Ileum | 9.39 ± 0.12 | [2] |
| Hyoscine | Acetylcholine | Guinea Pig Ileum | 9.46 ± 0.05 | |
| Atropine | Acetylcholine | Chicken Ileum | 9.21 |
Experimental Protocols
In Vitro Assessment: Isolated Guinea Pig Ileum Assay
This assay is a classic method for evaluating the antispasmodic activity of a compound by measuring its ability to inhibit contractions of a smooth muscle preparation induced by a spasmogen, such as acetylcholine.
-
Male guinea pig (250-350 g)
-
Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)
-
Acetylcholine (ACh) solution (stock solution and serial dilutions)
-
This compound hydrochloride solution (stock solution and serial dilutions)
-
Isolated organ bath system with a capacity of 10-20 mL
-
Isotonic transducer and data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Isolate a segment of the terminal ileum and place it in a petri dish containing fresh, oxygenated Tyrode's solution.
-
Carefully remove the mesentery and cut the ileum into segments of 2-3 cm.
-
Gently flush the lumen of each segment with Tyrode's solution to remove any contents.
-
-
Experimental Setup:
-
Mount an ileum segment in the organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to an isotonic transducer.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 45-60 minutes, with washes every 15 minutes.
-
-
Procedure:
-
Agonist Concentration-Response Curve:
-
Obtain a control concentration-response curve for acetylcholine by adding cumulative concentrations of ACh to the organ bath and recording the contractile response.
-
Wash the tissue thoroughly with Tyrode's solution and allow it to return to baseline.
-
-
Antagonist Incubation:
-
Add a specific concentration of this compound to the organ bath and incubate for 20-30 minutes.
-
-
Shifted Agonist Concentration-Response Curve:
-
In the presence of this compound, repeat the cumulative addition of acetylcholine and record the contractile responses.
-
-
Data Analysis:
-
Plot the concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound.
-
Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) for each curve.
-
Calculate the dose ratio (EC50 in the presence of antagonist / EC50 in the absence of antagonist).
-
A Schild plot can be constructed by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the regression line provides the pA2 value.
-
-
In Vivo Assessment: Charcoal Meal Gastrointestinal Transit Assay
This in vivo model assesses the effect of a test compound on the propulsive motility of the gastrointestinal tract in rodents.
-
Mice (20-25 g) or rats (150-200 g)
-
This compound hydrochloride solution
-
Vehicle control (e.g., saline or distilled water)
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia or 1% methylcellulose)
-
Oral gavage needles
-
Animal Preparation:
-
Fast the animals for 18-24 hours with free access to water.
-
Divide the animals into control and treatment groups.
-
-
Drug Administration:
-
Administer this compound or the vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
-
Charcoal Meal Administration:
-
After a set pre-treatment time (e.g., 30-60 minutes), administer the charcoal meal orally (e.g., 0.5 mL for mice) to all animals.
-
-
Assessment of Transit:
-
After a specific time (e.g., 20-30 minutes), humanely euthanize the animals.
-
Carefully dissect the abdomen and expose the entire small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
-
Data Analysis:
-
Calculate the percentage of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of the small intestine) x 100
-
Compare the mean percentage of transit between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in transit in the this compound group indicates antispasmodic activity.
-
Experimental Workflow Diagram
Caption: Workflow for In Vitro and In Vivo Assessment of Antispasmodic Activity.
Clinical Trial Protocol Considerations
While a specific, detailed clinical trial protocol for this compound for conditions like Irritable Bowel Syndrome (IBS) was not identified in the recent literature, a general protocol can be outlined based on common practices for evaluating antispasmodic agents in IBS. A clinical trial of this compound in combination with phenobarbital has been conducted, indicating its clinical evaluation for gastrointestinal disorders.
Study Design
-
Title: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of this compound in Patients with Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D).
-
Phase: Phase II/III
-
Objectives:
-
Primary: To assess the efficacy of this compound in providing overall relief of IBS symptoms compared to placebo.
-
Secondary: To evaluate the effect of this compound on abdominal pain, stool frequency, and stool consistency. To assess the safety and tolerability of this compound.
-
-
Inclusion Criteria:
-
Adult patients (18-65 years) with a diagnosis of IBS-D according to Rome IV criteria.
-
Abdominal pain score of ≥ 3 on a 10-point scale.
-
Stool consistency of Bristol Stool Form Scale type 6 or 7 for ≥ 25% of bowel movements.
-
-
Exclusion Criteria:
-
History of major gastrointestinal surgery.
-
Diagnosis of inflammatory bowel disease, celiac disease, or other organic gastrointestinal diseases.
-
Use of other medications that may affect gastrointestinal motility.
-
-
Treatment:
-
Treatment Arm: this compound (e.g., 10 mg twice daily).
-
Control Arm: Placebo.
-
-
Duration: 12 weeks of treatment followed by a follow-up period.
-
Outcome Measures:
-
Primary Endpoint: Proportion of patients who are weekly responders, defined as a ≥ 30% improvement in the weekly average of daily worst abdominal pain scores and a weekly average Bristol Stool Form Scale score of < 5.
-
Secondary Endpoints: Change from baseline in daily abdominal pain scores, stool frequency, and stool consistency. Global assessment of symptom relief. Incidence of adverse events.
-
Logical Relationship of Clinical Trial Phases
Caption: Logical Progression of Clinical Trial Phases for Drug Development.
References
Application Notes and Protocols for Oxyphencyclimine Dosage Calculation in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphencyclimine is a synthetic tertiary amine that acts as a muscarinic acetylcholine receptor antagonist.[1] It exhibits pronounced antispasmodic and antisecretory effects on the gastrointestinal tract, making it a subject of interest in preclinical research for functional gastrointestinal disorders.[1] These application notes provide a comprehensive guide for calculating and administering this compound in rodent models, summarizing toxicity data, and offering detailed experimental protocols.
Quantitative Data Summary
A critical aspect of designing in vivo studies is the determination of an appropriate and safe dose range. The following tables summarize the available toxicity data for this compound in mice and rats.
Table 1: Acute Toxicity of this compound in Rodents
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 317 - 512 |
| Mouse | Oral | 270 |
Data sourced from safety data sheets.
Table 2: Reported Effective Dose of this compound in Rats
| Effect | Species | Route of Administration | Dose | Equivalent mg/kg Dose* |
| Gastric Cytoprotection | Rat | Intraperitoneal (i.p.) | 28.78 nM/kg | ~0.011 mg/kg |
This dose was administered as this compound hydrochloride (Molecular Weight: 380.9 g/mol ). The conversion from nM/kg to mg/kg is an approximation.[2][3]
Dosage Calculation and Administration
Allometric Scaling for Dose Conversion
In the absence of extensive rodent-specific dosage data for all desired effects, allometric scaling provides a method to estimate a starting dose from human clinical data. The following formula can be used to convert a human dose to a rodent equivalent dose (HED to RED) based on body surface area:
Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values are:
-
Human: 37
-
Rat: 6
-
Mouse: 3
Example Calculation (Human to Rat): If the human therapeutic dose of this compound is 10 mg twice daily for a 60 kg person (total daily dose of 20 mg or 0.33 mg/kg), the estimated rat equivalent dose would be:
Rat Dose (mg/kg) = 0.33 mg/kg × (37 / 6) ≈ 2.04 mg/kg
Example Calculation (Human to Mouse): Using the same human dose:
Mouse Dose (mg/kg) = 0.33 mg/kg × (37 / 3) ≈ 4.07 mg/kg
Important Note: These calculated doses are estimates and should be used as a starting point for dose-ranging studies. It is crucial to conduct pilot studies to determine the optimal effective and non-toxic dose for the specific experimental model and endpoint.
Recommended Vehicles and Routes of Administration
The choice of vehicle and route of administration is critical for drug delivery and bioavailability.
-
Vehicle Selection: this compound hydrochloride has low water solubility.[1] For oral administration, it can be prepared as a suspension in a vehicle such as 0.5% w/v carboxymethylcellulose (CMC) in sterile water or saline. For parenteral routes (e.g., intraperitoneal), sterile saline is a suitable vehicle, and the pH should be adjusted to be as close to neutral as possible to avoid irritation.
-
Routes of Administration:
-
Oral (p.o.): Gavage is a common method for precise oral dosing in rodents.
-
Intraperitoneal (i.p.): This route allows for rapid absorption.
-
Subcutaneous (s.c.): Provides a slower absorption rate compared to i.p. or i.v.
-
Intravenous (i.v.): For direct administration into the systemic circulation.
-
Experimental Protocols
Protocol for Assessing Gastric Cytoprotective Effects in Rats
This protocol is adapted from the study by Morón et al. (1984):
-
Animal Model: Adult Wistar or Sprague-Dawley rats (180-220 g).
-
Housing and Acclimation: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimate for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours before the experiment, with free access to water.
-
Drug Preparation: Prepare a stock solution of this compound hydrochloride in sterile saline. The reported effective dose is approximately 0.011 mg/kg.
-
Drug Administration: Administer the prepared this compound solution or vehicle (control) via intraperitoneal injection 30 minutes before the induction of gastric lesions.
-
Induction of Gastric Lesions: Administer 1 ml of 0.6 M HCl intragastrically using a gavage needle.
-
Euthanasia and Tissue Collection: One hour after HCl administration, euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Evaluation: Open the stomach along the greater curvature, rinse with saline, and examine for mucosal lesions. The number and severity of lesions can be scored under a dissecting microscope.
Protocol for Assessing Antisecretory Effects in Pylorus-Ligated Rats
This is a general protocol for evaluating the effect of this compound on gastric acid secretion:
-
Animal Model: Adult Wistar or Sprague-Dawley rats (180-220 g).
-
Fasting: Fast rats for 24 hours with free access to water.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent.
-
Surgical Procedure: Make a midline abdominal incision and ligate the pylorus.
-
Drug Administration: Administer the test dose of this compound (a dose range starting from the calculated allometric dose of ~2 mg/kg can be explored) or vehicle control, typically via intraperitoneal or subcutaneous injection, immediately after pylorus ligation.
-
Gastric Juice Collection: After a set period (e.g., 4 hours), euthanize the animals. Collect the gastric contents, measure the volume, and titrate with 0.01 N NaOH to determine the total acid output.
-
Data Analysis: Compare the volume of gastric secretion and total acid output between the this compound-treated and control groups.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism
Caption: Muscarinic receptor signaling pathway antagonism by this compound.
Experimental Workflow for a Rodent Study
Caption: General experimental workflow for in vivo rodent studies.
References
- 1. This compound | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative study of the cytoprotective effects of anticholinergic agents on the gastric mucosal lesions produced by intragastric administration of 0.6 M HCl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Radiolabeling Oxyphencyclimine in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyphencyclimine is a synthetic tertiary amine that acts as a potent antimuscarinic agent, exhibiting antispasmodic and antisecretory properties.[1][2][3] It exerts its effects by binding to and blocking muscarinic acetylcholine receptors (mAChRs), which are G-protein-coupled receptors involved in a wide array of physiological functions.[1][2] Understanding the binding characteristics of this compound to these receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and its receptor. This document provides detailed application notes and protocols for the use of radiolabeled compounds in the study of this compound binding to muscarinic receptors.
Two primary approaches are discussed:
-
Indirect Measurement of this compound Affinity: Utilizing a competitive binding assay with a commercially available radiolabeled antagonist.
-
Direct Radiolabeling of this compound: Proposed methods for the synthesis of radiolabeled this compound for use in direct binding assays.
Data Presentation
Quantitative data from binding assays are essential for comparing the affinity of different ligands. The following table summarizes key binding parameters.
| Compound | Receptor Subtype | Radioligand | Kᵢ (nM) | Assay Conditions | Source |
| This compound (unlabeled) | M₁-M₅ | [³H]-N-methylscopolamine | To Be Determined | See Protocol 1 | |
| (R)-(+)-Oxyphencyclimine | Muscarinic | Not Specified | >29-fold higher affinity than (S)-(-) | Cholinergic receptor binding assay | |
| (S)-(-)-Oxyphencyclimine | Muscarinic | Not Specified | Lower affinity | Cholinergic receptor binding assay |
Experimental Protocols
Protocol 1: Determination of this compound Binding Affinity via Competitive Radioligand Binding Assay
This protocol describes a standard method for determining the inhibitory constant (Kᵢ) of unlabeled this compound for the five human muscarinic receptor subtypes (M₁-M₅) using a competitive radioligand binding assay.
Objective: To determine the Kᵢ of unlabeled this compound at each of the five human muscarinic receptor subtypes.
Materials:
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing individual human M₁, M₂, M₃, M₄, or M₅ receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound hydrochloride.
-
Reference Compound: Atropine (for determination of non-specific binding).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Equipment: Cell culture apparatus, centrifuge, 96-well microplates, filter plates (e.g., GF/C), liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the muscarinic receptor subtype of interest to a high density.
-
Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold assay buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Assay Buffer.
-
A fixed concentration of [³H]-NMS (typically at its Kd value).
-
A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Membrane preparation (e.g., 20-50 µg of protein).
-
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of atropine (e.g., 1 µM) instead of this compound.
-
Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
-
Data Analysis:
-
Measure the radioactivity of the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a percentage of the total specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Proposed Method for Tritium Labeling of this compound
Directly labeled this compound would be a valuable tool for autoradiography and direct binding studies. Tritium ([³H]) is a suitable radioisotope for this purpose due to its low energy beta emission and high specific activity. The following is a proposed synthetic route.
Objective: To synthesize [³H]-Oxyphencyclimine.
Proposed Strategy: Catalytic tritium labeling of an unsaturated precursor.
Materials:
-
Unsaturated this compound precursor (e.g., with a double bond in the cyclohexyl ring).
-
Tritium gas (³H₂).
-
Palladium on carbon (Pd/C) catalyst.
-
Anhydrous solvent (e.g., ethanol or ethyl acetate).
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector.
Methodology:
-
Synthesis of Precursor: Synthesize an this compound analog containing a double bond in the cyclohexyl or phenyl ring, which can be subsequently reduced with tritium gas.
-
Tritiation Reaction:
-
In a specialized radiochemistry fume hood, dissolve the unsaturated precursor in an anhydrous solvent.
-
Add the Pd/C catalyst.
-
Introduce tritium gas into the reaction vessel and stir under a positive pressure of ³H₂ at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
-
Purification:
-
Remove the catalyst by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude [³H]-Oxyphencyclimine using preparative HPLC to separate it from unlabeled precursor and any radiolabeled byproducts.
-
-
Characterization:
-
Confirm the identity and radiochemical purity of the final product using analytical HPLC with a radioactivity detector and by co-elution with an authentic, non-radiolabeled this compound standard.
-
Determine the specific activity (Ci/mmol) by measuring the radioactivity and the mass of the purified product.
-
Protocol 3: Proposed Method for Iodine-125 Labeling of an this compound Analog
For applications requiring a higher energy radionuclide, such as in some imaging techniques, an iodine-125 ([¹²⁵I]) labeled analog of this compound could be developed.
Objective: To synthesize an [¹²⁵I]-labeled this compound analog.
Proposed Strategy: Radioiodination of a precursor molecule containing a phenolic or other activatable group.
Materials:
-
This compound analog containing a phenol group (e.g., a hydroxy-phenyl derivative).
-
Sodium iodide ([¹²⁵I]NaI).
-
Oxidizing agent (e.g., Chloramine-T or Iodogen).
-
Quenching solution (e.g., sodium metabisulfite).
-
Purification columns (e.g., Sephadex G-25).
-
HPLC system with a radioactivity detector.
Methodology:
-
Synthesis of Precursor: Synthesize an this compound analog that incorporates a group amenable to radioiodination, such as a p-hydroxyphenyl moiety, in a position that is unlikely to interfere with receptor binding.
-
Radioiodination Reaction:
-
To a reaction vial coated with Iodogen, add the precursor solution in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add [¹²⁵I]NaI and allow the reaction to proceed for a set time (e.g., 5-15 minutes) at room temperature.
-
-
Quenching and Purification:
-
Terminate the reaction by adding a quenching solution.
-
Separate the [¹²⁵I]-labeled analog from unreacted [¹²⁵I]NaI using a desalting column (e.g., Sephadex G-25).
-
Further purify the radiolabeled product using preparative HPLC.
-
-
Characterization:
-
Determine the radiochemical purity and specific activity of the final product using analytical HPLC with a radioactivity detector.
-
Visualizations
Caption: Experimental workflow for radiolabeling and binding assays.
Caption: this compound's antagonistic action on the Gq/11 signaling pathway.
References
Troubleshooting & Optimization
troubleshooting poor solubility of Oxyphencyclimine in physiological buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Oxyphencyclimine in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic, tertiary amine and antimuscarinic agent used for its antispasmodic and antisecretory effects on the gastrointestinal tract.[1][2] Like many new chemical entities, it is a lipophilic molecule with inherently low aqueous solubility, which can pose significant challenges for in vitro experiments and oral bioavailability.[3][4] The hydrochloride salt form is commonly used, but solubility in neutral pH physiological buffers can still be limited.[5]
Q2: My this compound hydrochloride, dissolved in a DMSO stock, precipitates when I dilute it into my physiological buffer (e.g., PBS pH 7.4). Why does this happen?
A2: This is a common issue for poorly water-soluble compounds. Your high-concentration stock solution in an organic solvent like DMSO keeps the drug solubilized. When this is diluted into an aqueous buffer, the solvent composition changes dramatically. The concentration of the drug now exceeds its maximum solubility in the final aqueous environment, causing it to precipitate out of the solution.
Q3: What are the general physicochemical properties of this compound?
A3: Understanding the key properties of this compound is the first step in developing a solubilization strategy. The table below summarizes these properties.
| Property | Value | Source |
| Molecular Formula | C20H28N2O3 (Free Base) | |
| C20H29ClN2O3 (HCl Salt) | ||
| Molecular Weight | 344.4 g/mol (Free Base) | |
| 380.9 g/mol (HCl Salt) | ||
| Aqueous Solubility | 6.61 mg/L at 25 °C (Free Base) | |
| Solubility at pH 7.4 | >57.1 µg/mL (HCl Salt) | |
| LogP | 3.7 | |
| Solubility in DMSO | ≥ 30 mg/mL |
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: Yes, pH adjustment is a key strategy for ionizable compounds. As a tertiary amine, this compound is a weak base. Its solubility is expected to increase significantly in acidic conditions (lower pH) where it becomes protonated (cationic). In standard physiological buffers around pH 7.4, it will be less soluble. Lowering the pH of your buffer may improve solubility, but you must consider the physiological relevance and compatibility with your experimental system.
Q5: Are there alternatives to DMSO for stock solutions?
A5: While DMSO is a common choice, other organic solvents like ethanol or dimethylformamide (DMF) can be tested. The ideal solvent is one that dissolves the compound at a high concentration and is compatible with your experimental model at the final, diluted concentration. Always perform a vehicle control to account for any effects of the solvent itself.
Troubleshooting Guide: Poor Solubility in Physiological Buffer
This guide provides a systematic approach to resolving solubility issues with this compound.
Issue 1: Precipitation Upon Dilution
Your compound precipitates immediately after adding the organic stock solution to your aqueous buffer.
Caption: A stepwise workflow for troubleshooting this compound precipitation.
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment.
-
Adjust Co-solvent Concentration: If your experiment allows, slightly increasing the final percentage of your organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. Remember to adjust your vehicle control accordingly.
-
Modify Buffer pH: Since this compound is a weak base, lowering the buffer pH (e.g., to pH 6.0 or 6.5) will increase its solubility. Verify that the new pH is compatible with your assay.
-
Use Solubilizing Excipients:
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Cremophor® EL can be added to the buffer to form micelles that encapsulate the drug.
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with poorly soluble drugs, significantly enhancing their aqueous solubility.
-
Issue 2: Stock Solution is Cloudy or Contains Precipitate
Your prepared stock solution in an organic solvent is not clear.
-
Gentle Warming: Carefully warm the stock solution in a 37°C water bath. This can increase the solubility in the organic solvent. Avoid excessive heat, which could degrade the compound.
-
Mechanical Agitation: Use a vortex mixer or a bath sonicator to provide energy that can help break up solid particles and facilitate dissolution.
-
Re-evaluate Solvent Choice: If the compound remains insoluble, it may not be sufficiently soluble in your chosen organic solvent at that concentration. Try a different solvent or reduce the stock concentration.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution using a Co-Solvent
-
Prepare Stock Solution: Weigh the required amount of this compound HCl and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved; use gentle warming or sonication if necessary.
-
Perform Serial Dilution (if needed): If a very low final concentration is required, perform an intermediate dilution of the stock solution in DMSO.
-
Dilute into Buffer: Add the stock solution to the pre-warmed (37°C) physiological buffer drop-by-drop while vortexing the buffer. This rapid mixing helps prevent localized high concentrations that lead to precipitation.
-
Final Co-solvent Concentration: Ensure the final concentration of DMSO in the aqueous solution is low (typically ≤0.5%) to avoid solvent-induced artifacts in your experiment.
-
Inspect for Clarity: Visually inspect the final solution for any signs of precipitation or cloudiness.
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.
-
Add Excess Compound: Add an excess amount of solid this compound HCl to a known volume of each buffer in separate vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibrate: Tightly seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate Solid and Liquid: After equilibration, allow the solid to settle. Carefully collect the supernatant. For more accuracy, centrifuge the samples and then collect the supernatant, or filter it through a 0.22 µm syringe filter compatible with your compound and buffer.
-
Quantify Concentration: Analyze the concentration of dissolved this compound in each supernatant sample using a suitable analytical method, such as HPLC-UV.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer solution.
Caption: Expected pH-solubility profile for a weak base like this compound.
Signaling Pathway
This compound functions by blocking muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). The diagram below illustrates its mechanism of action at a parasympathetic neuroeffector junction, for example, on a smooth muscle cell.
Caption: this compound competitively blocks acetylcholine at muscarinic receptors.
References
- 1. This compound | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. This compound Hydrochloride | C20H29ClN2O3 | CID 66061 - PubChem [pubchem.ncbi.nlm.nih.gov]
degradation pathways of Oxyphencyclimine under experimental conditions
Disclaimer: Detailed experimental studies on the specific degradation pathways of Oxyphencyclimine are not extensively documented in publicly available scientific literature. The following troubleshooting guides and FAQs are based on the general principles of forced degradation studies as mandated by regulatory bodies like the ICH and inferred from the known chemical structure of this compound, which contains functional groups susceptible to degradation (e.g., an ester linkage). The provided protocols and pathways are intended as a general guide for researchers to design their own experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are starting a forced degradation study on this compound. What are the primary degradation pathways we should anticipate?
A1: Based on the chemical structure of this compound, which features an ester functional group and a tertiary amine, the primary anticipated degradation pathways are hydrolysis and oxidation.[1] Photolytic and thermal degradation should also be investigated to establish the intrinsic stability of the molecule.[1][2]
-
Hydrolytic Degradation: The ester linkage is susceptible to cleavage under acidic and basic conditions, which would be a primary focus. This would likely yield α-cyclohexyl-α-hydroxy-benzeneacetic acid and (1,4,5,6-tetrahydro-1-methyl-2-pyrimidinyl)methanol.
-
Oxidative Degradation: The tertiary amine and other parts of the molecule could be susceptible to oxidation, potentially leading to N-oxide formation or other oxidative cleavage products.[3]
-
Photolytic Degradation: Exposure to UV or fluorescent light may induce degradation, and the extent should be evaluated.[4]
-
Thermal Degradation: High temperatures can cause decomposition. It is crucial to differentiate between thermal degradation and simple melting.
Q2: Our preliminary acidic hydrolysis results for this compound show minimal degradation. What should we try next?
A2: If initial, mild acidic conditions (e.g., 0.1N HCl at room temperature) do not yield significant degradation (target degradation is typically 5-20%), you should progressively increase the stress level.
Troubleshooting Steps:
-
Increase Temperature: Elevate the temperature in increments (e.g., 40°C, 60°C, up to 80°C) while maintaining the acid concentration. Thermal energy can significantly accelerate hydrolysis.
-
Increase Acid Concentration: If temperature elevation is insufficient or not desired, increase the acid concentration (e.g., to 1N HCl).
-
Extend Exposure Time: Increase the duration of the study. Samples should be analyzed at various time points to understand the degradation kinetics.
-
Check Drug Solubility: Ensure that this compound is fully dissolved in the test medium. Poor solubility can hinder degradation. A co-solvent like methanol or acetonitrile may be required, but its effect on the reaction should be considered.
Q3: We are having trouble developing a stability-indicating HPLC method that separates this compound from its degradants. What are some common issues?
A3: Developing a stability-indicating method requires demonstrating specificity for the parent drug in the presence of its degradation products, impurities, and excipients.
Troubleshooting Steps:
-
Optimize Mobile Phase: Systematically vary the mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol), the aqueous phase pH, and the buffer type and concentration.
-
Try a Different Column: If co-elution persists, switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.
-
Use Gradient Elution: An isocratic method may not have the power to resolve all peaks. A gradient elution, where the mobile phase strength is changed over time, can often improve the separation of complex mixtures.
-
Adjust Detection Wavelength: Use a photodiode array (PDA) detector to examine the UV spectra of the parent peak and the degradant peaks. An optimal wavelength should maximize the signal for all compounds of interest while minimizing interference.
-
Confirm Peak Purity: Use the peak purity analysis function of your chromatography data system to ensure the main this compound peak is pure and not masking any co-eluting degradants.
Experimental Protocols
The following are generalized protocols for initiating forced degradation studies. Researchers must adapt these conditions based on the observed stability of this compound. The goal is to achieve partial degradation (e.g., 5-20%) to ensure the analytical method can adequately resolve the degradants from the parent compound.
Table 1: Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Concentration/Level | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1M - 1M | Room Temp to 80°C | 24 hrs - 7 days |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1M - 1M | Room Temp to 80°C | 24 hrs - 7 days |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temp | 24 hrs |
| Thermal Degradation | Dry Heat (Solid State) | N/A | 60°C - 80°C | 1 - 7 days |
| Photodegradation | UV & Fluorescent Light | ICH Q1B Option 1 or 2 | Room Temp | As per ICH Q1B |
Detailed Methodologies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation:
-
To a suitable volume of the stock solution, add an equal volume of 1N HCl.
-
Keep the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 1N NaOH and dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
-
Alkaline Degradation:
-
To a suitable volume of the stock solution, add an equal volume of 1N NaOH.
-
Keep the solution at 60°C.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the sample with an equivalent amount of 1N HCl and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To a suitable volume of the stock solution, add an equal volume of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time intervals.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known quantity of solid this compound powder in a vial.
-
Expose the vial to a temperature of 80°C in a controlled oven.
-
After the desired time (e.g., 48 hours), remove the sample, allow it to cool, and prepare a solution in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in mobile phase) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A parallel sample should be kept in the dark as a control.
-
Analyze the samples after exposure.
-
Visualizations
Hypothesized Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure. The primary point of hydrolytic attack would be the ester linkage.
Caption: Hypothesized hydrolytic and oxidative degradation pathways of this compound.
General Experimental Workflow
This diagram outlines a typical workflow for conducting a forced degradation study, from stress testing to method validation.
Caption: General workflow for a forced degradation study.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. mdpi.com [mdpi.com]
- 4. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science.lpnu.ua]
Technical Support Center: Minimizing Oxyphencyclimine Adsorption to Labware
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the adsorption of Oxyphencyclimine to laboratory ware during experiments. Adsorption can lead to inaccurate quantification and loss of valuable compound. Understanding the physicochemical properties of this compound and implementing appropriate mitigation strategies are crucial for reliable experimental outcomes.
Understanding this compound's Properties
This compound is a synthetic, tertiary amine and an anticholinergic agent.[1][2] Its tendency to adsorb to surfaces is influenced by its physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H28N2O3 | [1] |
| Molecular Weight | 344.4 g/mol | [1] |
| pKa (Strongest Basic) | 8.37 - 9.27 | [3] |
| pKa (Strongest Acidic) | 11.53 - 11.54 | |
| logP | 3.7 | |
| Water Solubility | 6.61 mg/L at 25 °C |
The relatively high logP value indicates that this compound is lipophilic, meaning it has an affinity for non-polar surfaces like plastics. The basic nature (pKa ~8.4-9.3) suggests that at physiological pH, it will be protonated and carry a positive charge, leading to potential ionic interactions with negatively charged surfaces like glass.
Troubleshooting Guide
This section addresses common issues related to this compound loss and provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for low this compound recovery.
Issue: Low or Inconsistent Recovery of this compound in Aqueous Solutions
This is a primary indicator of adsorption to labware. Follow these steps to diagnose and resolve the issue:
1. Review Labware Material
-
Question: Are you using glass or plastic labware?
-
Explanation: Untreated glass surfaces contain silanol groups (Si-OH) that can be deprotonated at neutral or basic pH, creating a negatively charged surface that attracts the positively charged this compound. Polystyrene, a common plastic, is hydrophobic and can interact with the lipophilic regions of the molecule.
-
Recommendation: Switch to polypropylene (PP) or polyethylene (PE) labware, which are generally more inert and have lower adsorption potential for many small molecules compared to polystyrene and glass. If glass is necessary, consider using silanized glassware.
2. Evaluate Solution pH
-
Question: What is the pH of your sample solution?
-
Explanation: The pH of the solution affects the ionization state of both this compound and the labware surface. At a pH below its pKa of ~8.4-9.3, this compound will be predominantly in its protonated, positively charged form, making it prone to electrostatic interactions with negatively charged surfaces. The ionization of silanol groups on glass surfaces is also pH-dependent.
-
Recommendation: Adjusting the pH of the solution can help minimize adsorption. For example, working at a more acidic pH could reduce the negative charge on glass surfaces, but it's crucial to ensure the stability of this compound at that pH.
3. Assess Analyte Concentration
-
Question: Are you working with low concentrations of this compound?
-
Explanation: Adsorption effects are more pronounced at lower analyte concentrations because a larger fraction of the total analyte can be lost to the surface of the container.
-
Recommendation: If experimentally feasible, working at higher concentrations can help saturate the binding sites on the labware, reducing the percentage of analyte lost.
4. Consider Surface Coating or Solution Additives
-
Question: Have you tried to passivate the labware surface or modify your solution?
-
Explanation: Coating the labware with an inert material or adding a competitive binding agent to the solution can effectively block the active sites for adsorption.
-
Recommendation:
-
Silanization: For glassware, silanization masks the polar silanol groups, creating a more hydrophobic and inert surface.
-
BSA Coating: Pre-coating labware with a solution of Bovine Serum Albumin (BSA) can prevent the adsorption of other molecules.
-
Detergents: Adding a low concentration of a non-ionic detergent like Tween-20 to your solution can help prevent hydrophobic interactions with plastic surfaces.
-
Frequently Asked Questions (FAQs)
Q1: Why does this compound adsorb to labware?
A1: this compound adsorption is driven by a combination of its physicochemical properties. Its lipophilic nature (logP ≈ 3.7) leads to hydrophobic interactions with plastic surfaces like polystyrene. As a basic compound (pKa ≈ 8.4-9.3), it is positively charged at physiological pH and can engage in electrostatic interactions with negatively charged surfaces, such as the deprotonated silanol groups on untreated glass.
Q2: Which type of labware is best for working with this compound?
A2: Polypropylene (PP) labware is generally recommended over glass for compounds prone to adsorption. The surface of polypropylene is more inert and less likely to carry a charge that can interact with the ionized this compound molecule. Commercially available low-binding tubes and plates, often made of modified polypropylene, are also an excellent choice.
Q3: Can I use glass labware if I have to?
A3: Yes, but it is highly recommended to first treat the glass surface to minimize adsorption. The most common and effective treatment is silanization, which masks the polar silanol groups on the glass surface.
Q4: How does pH affect this compound adsorption?
A4: The pH of the solution can significantly influence the ionization state of both the this compound molecule and the labware surface. At a pH below its pKa, this compound will be more protonated and positively charged, increasing the likelihood of electrostatic adsorption to negatively charged surfaces. Conversely, at a higher pH, the negative charge on glass surfaces may increase. The optimal pH for minimizing adsorption will depend on the specific experimental conditions and should be determined empirically, while also considering the stability of the compound.
Q5: Are there any additives I can put in my solution to prevent adsorption?
A5: Yes, adding certain molecules to your solution can help prevent adsorption by competitively binding to the labware surface. Common additives include:
-
Bovine Serum Albumin (BSA): A 0.1% to 1% solution of BSA can be effective in blocking non-specific binding sites.
-
Non-ionic detergents: Low concentrations (e.g., 0.01% to 0.1%) of Tween-20 or Triton X-100 can reduce hydrophobic interactions, particularly with plasticware.
-
Organic Solvents: Incorporating a small percentage of an organic solvent like acetonitrile or methanol in your aqueous solution can also help reduce adsorption by decreasing the hydrophobic driving force for binding.
Experimental Protocols
Protocol 1: Silanization of Glassware
This protocol describes a general procedure for silanizing glassware to reduce the adsorption of polar and charged molecules.
Caption: Workflow for the silanization of glassware.
Materials:
-
Glassware to be silanized
-
Dimethyldichlorosilane (or another suitable silanizing agent)
-
Anhydrous heptane (or other appropriate solvent)
-
Methanol
-
Fume hood
-
Appropriate personal protective equipment (PPE)
-
Oven
Procedure:
-
Cleaning: Thoroughly clean the glassware with a suitable laboratory detergent, followed by rinsing with tap water and then deionized water. Dry the glassware completely in an oven.
-
Preparation of Silanizing Solution: In a fume hood, prepare a 2-5% (v/v) solution of dimethyldichlorosilane in anhydrous heptane.
-
Treatment: Immerse the clean, dry glassware in the silanizing solution for 5-10 minutes. Alternatively, for larger items, the surface can be rinsed with the solution. Ensure all surfaces to be treated come into contact with the solution.
-
Rinsing: Decant the silanizing solution. Rinse the glassware twice with the solvent used to prepare the solution (e.g., heptane).
-
Methanol Rinse: Rinse the glassware twice with methanol to remove any excess unreacted silanizing agent.
-
Drying: Dry the silanized glassware in an oven at 100°C for at least one hour before use.
Safety Note: Silanizing agents are often corrosive and reactive. Always work in a fume hood and wear appropriate PPE.
Protocol 2: Coating Labware with Bovine Serum Albumin (BSA)
This protocol describes how to coat labware with BSA to block non-specific binding sites.
Materials:
-
Polypropylene or glass labware
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, deionized water
Procedure:
-
Prepare BSA Solution: Prepare a 0.1% to 1% (w/v) BSA solution in PBS. For example, dissolve 0.1 to 1 gram of BSA in 100 mL of PBS.
-
Coating: Fill or rinse the labware with the BSA solution, ensuring all surfaces are in contact with the solution.
-
Incubation: Incubate at room temperature for at least 1-2 hours. For a more effective coating, you can incubate overnight at 4°C.
-
Removal of Excess BSA: Decant the BSA solution.
-
Drying/Rinsing: Depending on the subsequent application, the labware can be allowed to air dry or can be rinsed gently with PBS or deionized water to remove loosely bound BSA. For many applications, a brief rinse is sufficient.
By implementing these strategies, researchers can significantly reduce the loss of this compound due to adsorption, leading to more accurate and reproducible experimental results.
References
Technical Support Center: Improving the Oral Bioavailability of Oxyphencyclimine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Oxyphencyclimine for in vivo studies.
Frequently Asked Questions (FAQs): Understanding Bioavailability Challenges
Q1: Why is the oral bioavailability of this compound a concern for in vivo studies?
The primary concern for this compound's oral bioavailability is its low aqueous solubility.[1] For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the gastrointestinal fluids. Poorly soluble compounds often exhibit low dissolution rates, which can lead to incomplete absorption, low overall bioavailability, and high variability in exposure between test subjects. This can compromise the reliability and reproducibility of in vivo study results.[2]
Q2: What are the key physicochemical properties of this compound to consider?
Understanding the fundamental properties of this compound is the first step in designing an effective formulation strategy. Key parameters are summarized below. A high LogP value combined with low water solubility indicates a lipophilic or hydrophobic nature.[1]
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride | Source |
| Molecular Formula | C₂₀H₂₈N₂O₃ | C₂₀H₂₉ClN₂O₃ | [1][3] |
| Molecular Weight | 344.4 g/mol | 380.9 g/mol | |
| Water Solubility | 6.61 mg/L (at 25 °C) | >57.1 mg/L (at pH 7.4) | |
| LogP | 3.7 | Not available |
Troubleshooting Guide: Common Formulation & Experimental Issues
Q3: My initial in vivo study using a simple aqueous suspension of this compound shows low and variable plasma concentrations. What is the likely cause?
Low and erratic absorption from a simple aqueous suspension is a classic sign of dissolution rate-limited bioavailability. Because this compound is poorly soluble, the solid particles in the suspension may not dissolve completely or quickly enough as they transit through the gastrointestinal tract. This leads to only a small fraction of the administered dose being absorbed, with variability driven by individual differences in gastrointestinal physiology (e.g., gastric emptying time, intestinal motility).
Q4: I am struggling to achieve a sufficient concentration of this compound in my dosing vehicle for a solution-based formulation. What are my options?
Forcing a poorly soluble compound into a simple aqueous solution is often not feasible. Several strategies can be employed to increase the drug's solubility in a formulation vehicle:
-
pH Adjustment: Since this compound is a basic compound, its solubility can be increased in an acidic environment (pH < pKa). Creating a salt form, such as using the hydrochloride salt, can also improve solubility.
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Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can significantly increase the solubility of hydrophobic drugs.
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Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in the aqueous vehicle.
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Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, effectively shielding the hydrophobic drug from the aqueous environment and increasing its solubility.
Caption: Core issue limiting this compound's oral bioavailability.
Formulation Strategies & Experimental Protocols
Q5: What are the most promising formulation strategies to enhance the oral bioavailability of this compound for in vivo studies?
Several advanced formulation strategies can overcome the challenge of poor solubility. The choice depends on the required dose, experimental timeline, and available resources.
Table 2: Overview of Formulation Strategies for Poorly Soluble Drugs
| Strategy | Mechanism | Advantages | Disadvantages |
| Micronization/ Nanonization | Increases surface area by reducing particle size, enhancing dissolution rate. | Simple, well-established technology. | May not be sufficient for extremely insoluble compounds; risk of particle agglomeration. |
| Amorphous Solid Dispersions (ASD) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, avoiding the crystal lattice energy barrier to dissolution. | Significant increase in apparent solubility and dissolution. | Can be physically unstable and revert to a crystalline form; requires specialized equipment (e.g., spray dryer, hot-melt extruder). |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This pre-concentrate spontaneously forms a fine oil-in-water emulsion in the GI tract, presenting the drug in a solubilized state. | High drug loading capacity; enhances absorption via lymphatic pathways, potentially bypassing first-pass metabolism. | Excipient selection can be complex; potential for GI side effects at high doses. |
| Cyclodextrin Complexation | Forms an inclusion complex where the hydrophobic drug resides within the cyclodextrin cavity, increasing solubility. | High solubilization efficiency; commercially available excipients. | Drug loading is limited by the stoichiometry of the complex; can be expensive. |
Q6: How does a Self-Emulsifying Drug Delivery System (SEDDS) work to improve absorption?
A SEDDS formulation is an isotropic mixture of oil, surfactant, and co-surfactant/co-solvent that contains the dissolved drug. Upon gentle agitation in an aqueous medium (like the fluids in the stomach), it spontaneously forms a fine oil-in-water emulsion or microemulsion. This process bypasses the slow dissolution step of the solid drug. The small emulsion droplets provide a large surface area for drug absorption and maintain the drug in a solubilized state, preventing precipitation in the gut.
Caption: Mechanism of absorption enhancement by a SEDDS formulation.
Detailed Experimental Protocols
Protocol 1: Preparation of an this compound-loaded SEDDS
This protocol describes the preparation of a simple liquid SEDDS formulation for preclinical oral dosing.
Materials:
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This compound hydrochloride
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Oil phase: Medium-chain triglyceride (MCT) oil (e.g., Captex® 355)
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Surfactant: Polyoxyl 35 Castor Oil (e.g., Kolliphor® EL)
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Co-solvent: Propylene Glycol
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Glass vials, magnetic stirrer, and stir bars
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Analytical balance
Methodology:
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Excipient Screening (Optional but Recommended): Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best components for high drug loading.
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Formulation Preparation: a. Weigh the required amount of surfactant (e.g., 50% w/w) and co-solvent (e.g., 20% w/w) into a glass vial. b. Place the vial on a magnetic stirrer and mix until a homogenous blend is formed. c. Slowly add the required amount of this compound hydrochloride (e.g., 5% w/w) to the mixture while stirring. Continue stirring until the drug is completely dissolved. Gentle warming (30-40°C) may be applied if necessary. d. Once the drug is dissolved, add the oil phase (e.g., 25% w/w) and continue stirring until a clear, homogenous solution is obtained.
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Characterization: a. Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring. b. Visual Assessment: The formulation should disperse rapidly to form a clear or slightly bluish-white emulsion. Record the time taken for emulsification. c. Droplet Size Analysis (Optional): Use a dynamic light scattering (DLS) instrument to measure the mean droplet size of the resulting emulsion. A smaller droplet size (typically <200 nm) is desirable for better absorption.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general workflow for evaluating the performance of a new this compound formulation.
Animals:
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Male Sprague-Dawley or Wistar rats (e.g., 200-250 g).
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Animals should be fasted overnight (with free access to water) before dosing.
Dosing and Groups:
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Group 1 (Control): this compound suspended in 0.5% carboxymethylcellulose (CMC) in water.
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Group 2 (Test Formulation): this compound-loaded SEDDS.
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Dose: A suitable dose (e.g., 10 mg/kg) administered via oral gavage. The dosing volume should be consistent (e.g., 5 mL/kg).
Blood Sampling:
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Collect sparse blood samples (approx. 100-200 µL) from the tail vein or saphenous vein into heparinized or EDTA-coated tubes at the following time points:
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Pre-dose (0 h)
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Post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
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Transfer the plasma to clean labeled tubes and store at -80°C until analysis.
Bioanalysis:
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Develop and validate a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
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The method should include protein precipitation or liquid-liquid extraction to remove plasma proteins, followed by chromatographic separation and mass spectrometric detection.
Pharmacokinetic Analysis:
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Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
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Key Parameters:
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Cₘₐₓ (Maximum plasma concentration)
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Tₘₐₓ (Time to reach Cₘₐₓ)
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AUC₀₋ₜ (Area under the curve from time 0 to the last measurable time point)
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AUC₀₋ᵢₙf (Area under the curve from time 0 to infinity)
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-
Calculate Relative Bioavailability (F%):
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F% = (AUC_test / AUC_control) * 100
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A significant increase in F% for the SEDDS group compared to the control group indicates successful enhancement of oral bioavailability.
-
Caption: Workflow for a preclinical pharmacokinetic study.
References
- 1. This compound | C20H28N2O3 | CID 4642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. This compound Hydrochloride | C20H29ClN2O3 | CID 66061 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing CNS Side Effects of Oxyphencyclimine in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Oxyphencyclimine in animal research. The focus is on identifying, quantifying, and managing potential Central Nervous System (CNS) side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to CNS side effects?
A1: this compound is a synthetic antimuscarinic agent that acts as a competitive antagonist at acetylcholine (ACh) receptors.[1][2] It can block muscarinic receptors, including the M1 subtype found in the central nervous system.[1][3] By inhibiting cholinergic neurotransmission, this compound can disrupt normal CNS function, leading to a range of side effects.
Q2: What are the expected CNS side effects of this compound in research animals?
A2: While specific public data on the neurobehavioral effects of this compound in common research animals like rats and mice are limited, the side effects are expected to be consistent with other anticholinergic agents. These can be broadly categorized as:
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Cognitive Impairment: Deficits in learning and memory are a hallmark of centrally-acting anticholinergics.[4]
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Motor Function Alterations: This can range from changes in locomotor activity (either increased or decreased) to ataxia or tremors.
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Behavioral Changes: Animals may exhibit signs of confusion, agitation, or delirium.
Q3: How can I monitor for CNS side effects in my animal models?
A3: A battery of behavioral tests should be employed to assess different aspects of CNS function. The choice of tests will depend on the specific research question and the animal model. See the Troubleshooting Guide below for detailed experimental protocols.
Q4: Are there any known reversal agents for this compound's CNS effects?
A4: Yes, physostigmine, a reversible acetylcholinesterase inhibitor, can be used to counteract the CNS effects of anticholinergic agents. It works by increasing the amount of acetylcholine in the synaptic cleft, thereby overcoming the competitive antagonism of this compound. It is important to carefully titrate the dose of physostigmine to avoid cholinergic overstimulation.
Troubleshooting Guides
Issue 1: Observing Cognitive Deficits (Learning and Memory Impairment)
Symptoms:
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Poor performance in memory-based tasks (e.g., Morris water maze, passive avoidance test).
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Increased errors or latency to complete tasks.
Troubleshooting Steps:
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Confirm the Effect: Ensure the observed deficit is due to this compound and not other confounding factors (e.g., stress, illness). Include appropriate vehicle-control groups in your study design.
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Dose-Response Assessment: If not already done, perform a dose-response study to determine the threshold at which cognitive deficits appear. This will help in selecting a dose with the desired peripheral effect and minimal CNS side effects.
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Consider a Different Anticholinergic: If the CNS effects are too severe at the required therapeutic dose, consider using an anticholinergic with lower blood-brain barrier penetration.
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Pharmacological Reversal: For acute studies, the use of physostigmine can help confirm that the cognitive deficit is indeed cholinergically mediated.
Experimental Protocol: Passive Avoidance Test
This protocol is adapted for assessing the impact of an anticholinergic agent like this compound on learning and memory in rodents.
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Apparatus: A two-chambered box with a light and a dark compartment, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.
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Procedure:
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Acquisition Trial: Place the animal in the light compartment. Rodents have a natural aversion to bright light and will typically enter the dark compartment. Once the animal enters the dark compartment, a mild, brief foot shock is delivered.
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Drug Administration: Administer this compound or vehicle at the desired dose and route prior to the acquisition trial.
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Retention Trial: 24 hours later, place the animal back in the light compartment and measure the latency to enter the dark compartment (step-through latency).
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-
Expected Outcome with this compound: Animals treated with this compound are expected to show a significantly shorter step-through latency compared to control animals, indicating an impairment in memory of the aversive event. Oral administration of oxybutynin (another anticholinergic) at 30 mg/kg or higher in rats caused a significant decrease in latency time in a retention test.
Issue 2: Alterations in Motor Activity (Hyperactivity, Hypoactivity, or Ataxia)
Symptoms:
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Unusual patterns of movement in the open field test (e.g., circling, excessive rearing).
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Significant increase or decrease in total distance traveled.
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Impaired coordination or balance (ataxia).
Troubleshooting Steps:
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Quantify the Effect: Use automated activity monitors or standardized observational scoring to quantify the changes in motor activity.
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Dose-Response Characterization: Determine the dose at which motor effects become significant. This will establish a therapeutic window for your primary research.
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Control for Non-Specific Effects: Ensure that the observed motor effects are not secondary to other systemic effects of the drug (e.g., sedation, malaise).
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Assess Motor Coordination: Use specific tests like the rotarod to quantify ataxia.
Experimental Protocol: Open Field Test
This protocol is designed to assess general locomotor activity and exploratory behavior.
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Apparatus: A square or circular arena with walls to prevent escape. The floor is typically marked with a grid.
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Procedure:
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Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.
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Drug Administration: Administer this compound or vehicle at the desired dose and route.
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Test: Place the animal in the center of the open field and record its activity for a set period (e.g., 5-15 minutes) using an automated tracking system or by manual observation.
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-
Parameters to Measure:
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Total distance traveled
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Time spent in the center vs. periphery
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Rearing frequency
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Grooming duration
-
-
Expected Outcome with Anticholinergics: The effects can be biphasic. Some anticholinergics, like scopolamine, can cause an initial increase in locomotor activity. It is important to characterize the specific effects of this compound in your model.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound-Induced CNS Side Effects in a Rodent Model
| Dose (mg/kg) | Step-Through Latency (s) (Mean ± SEM) | Total Distance Traveled (cm) in 5 min (Mean ± SEM) |
| Vehicle Control | 280 ± 25 | 1500 ± 150 |
| 1 | 250 ± 30 | 1600 ± 160 |
| 5 | 150 ± 20 | 2500 ± 200 |
| 10 | 80 ± 15** | 1200 ± 130 |
*p < 0.05, **p < 0.01 compared to vehicle control. Note: This table is for illustrative purposes and does not represent actual experimental data.
Visualizations
Caption: Mechanism of this compound-induced CNS side effects.
Caption: Reversal of this compound's effects by Physostigmine.
References
- 1. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Physostigmine treatment of anticholinergic poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological management of anticholinergic delirium ‐ theory, evidence and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxybutynin disrupts learning and memory in the rat passive avoidance response - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and mitigating Oxyphencyclimine interference in biochemical assays
This technical support center is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential interference caused by Oxyphencyclimine in biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, tertiary amine that acts as an anticholinergic agent.[1][2][3] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] By blocking these G-protein coupled receptors (GPCRs), this compound inhibits the effects of acetylcholine, a major neurotransmitter in the parasympathetic nervous system. This results in antispasmodic and antisecretory effects, particularly in the gastrointestinal tract.
Q2: In which types of biochemical assays is this compound expected to show activity?
A2: Given its mechanism of action, this compound is expected to be active in assays that directly or indirectly measure the function of muscarinic acetylcholine receptors. These include:
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Receptor Binding Assays: Competitive radioligand or fluorescent ligand binding assays using cells or membranes expressing any of the five muscarinic receptor subtypes (M1-M5).
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GPCR Signaling Assays: Functional assays that measure the downstream consequences of mAChR activation or inhibition.
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Second Messenger Assays: Assays that quantify changes in intracellular second messengers, such as cyclic AMP (cAMP) or inositol phosphates (IP3), following receptor stimulation.
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Ion Channel Assays: Assays for potassium channels that are modulated by mAChR activity.
Q3: What are the potential mechanisms of this compound interference in assays where it is not the intended target?
A3: While specific data on this compound interference is limited, its physicochemical properties suggest potential for non-specific effects common to many small molecules in high-throughput screening (HTS). These potential mechanisms include:
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Compound Aggregation: Due to its lipophilic nature (LogP ≈ 3.7), this compound may form aggregates at higher concentrations, which can non-specifically inhibit enzymes or other proteins. The addition of a non-ionic detergent to the assay buffer can often mitigate this.
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Optical Interference: Although the fluorescence properties of this compound are not well-documented, compounds with similar structures can sometimes absorb light or fluoresce at wavelengths used in common assay detection methods (e.g., fluorescence polarization, FRET, or absorbance-based readouts), leading to false positive or false negative results.
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Chemical Reactivity: The tertiary amine structure of this compound is generally stable; however, reactivity with assay components cannot be entirely ruled out without experimental validation.
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Non-specific Binding: As a cationic amphiphilic drug, it may interact with membranes or plastic surfaces, altering its effective concentration or interfering with cell-based assays.
Q4: What are the initial signs that this compound may be causing interference in my assay?
A4: Signs of potential interference can include:
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A dose-response curve with a steep, non-stoichiometric slope.
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High variability between replicate wells that is not explained by pipetting error.
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Activity in a broad range of unrelated assays (promiscuity).
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Discrepancies between results from different assay formats (e.g., a hit in a fluorescence-based assay but not in a luminescence-based one).
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Irreproducible results upon re-testing of a freshly prepared compound stock.
Troubleshooting Guides
Scenario 1: this compound appears as a hit in my non-muscarinic receptor screening assay.
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Question: My assay is for a kinase, but this compound shows inhibitory activity. Is this a real hit?
-
Answer: It is possible, but this scenario warrants further investigation to rule out assay artifacts. This compound's known pharmacology is centered on muscarinic receptors, so off-target activity should be confirmed rigorously.
| Potential Cause | Suggested Mitigation Strategy |
| Compound Aggregation | Re-run the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer. A significant decrease in potency or efficacy suggests aggregation-based activity. |
| Optical Interference | Measure the absorbance and fluorescence spectra of this compound at the assay concentration. If there is significant overlap with the assay's excitation or emission wavelengths, consider using an orthogonal assay with a different detection method (e.g., luminescence instead of fluorescence). |
| Non-specific Reactivity | Perform a pre-incubation experiment. Incubate the enzyme with this compound for varying amounts of time before adding the substrate. A time-dependent increase in inhibition may suggest covalent modification or another non-ideal interaction. |
| True Off-Target Activity | Confirm the hit using an orthogonal assay that has a different biological basis. For a kinase assay, this could be a different substrate or a direct binding assay like Surface Plasmon Resonance (SPR). |
Scenario 2: I am seeing high variability and poor reproducibility in my muscarinic receptor binding assay with this compound.
-
Question: The Ki values for this compound in my competition binding assay are inconsistent between experiments. What could be the cause?
-
Answer: Variability in receptor binding assays can stem from multiple sources, including reagent stability, buffer composition, and the compound itself.
| Potential Cause | Suggested Mitigation Strategy |
| Compound Solubility/Stability | Visually inspect the compound stock solution for precipitation. Determine the aqueous solubility of this compound in your assay buffer. Ensure you are working at concentrations well below the solubility limit. |
| Receptor Preparation Quality | Use a fresh preparation of cells or membranes. If using frozen stocks, ensure they have not been subjected to multiple freeze-thaw cycles. Confirm the receptor density (Bmax) of your preparation. |
| Assay Buffer Composition | Ensure the pH and ionic strength of the buffer are optimal and consistent. For GPCRs, the presence of GTP can shift the receptor to a low-affinity state for agonists; while this compound is an antagonist, consistency in buffer components is key. |
| Equilibrium Not Reached | Determine the time required to reach binding equilibrium for both the radioligand and this compound at the temperature you are using. Increase the incubation time if necessary. |
Experimental Protocols
Protocol 1: Assessing Compound Aggregation using Light Scattering
This protocol provides a method to determine if this compound is forming aggregates at the concentrations used in your assay.
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Reagent Preparation:
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Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare the same assay buffer used in your primary experiment.
-
-
Sample Preparation:
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Create a serial dilution of this compound in the assay buffer, covering the concentration range where you observed activity. Include a buffer-only control.
-
-
Measurement:
-
Use a nephelometer or a plate reader capable of measuring light scattering (typically at a wavelength not absorbed by the compound, e.g., >600 nm).
-
Measure the light scattering signal for each concentration.
-
-
Data Analysis:
-
A concentration-dependent increase in light scattering is indicative of compound aggregation. Compare the aggregation threshold to the EC50/IC50 from your primary assay.
-
Protocol 2: Counter-Screen for Optical Interference
This protocol helps determine if this compound interferes with the optical detection method of your assay.
-
Assay Setup:
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Prepare a plate with the same final concentrations of all assay components except for the biological target (e.g., the enzyme or receptor).
-
Add this compound at the same concentrations used in your primary assay.
-
-
Incubation:
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Incubate the plate under the same conditions (time, temperature) as your primary assay.
-
-
Plate Reading:
-
Read the plate using the same instrument and settings (e.g., excitation/emission wavelengths for fluorescence assays) as the primary assay.
-
-
Data Analysis:
-
A concentration-dependent change in the signal in this "target-absent" assay indicates that this compound is directly interfering with the detection method.
-
Example Data Presentation for an Optical Interference Counter-Screen:
| This compound [µM] | Signal in Primary Assay (RFU) | Signal in Counter-Screen (RFU) | Corrected Signal (RFU) |
| 0 | 10,000 | 150 | 9,850 |
| 0.1 | 9,500 | 160 | 9,340 |
| 1 | 7,000 | 250 | 6,750 |
| 10 | 4,000 | 800 | 3,200 |
| 100 | 2,500 | 2,000 | 500 |
| This table presents hypothetical data for illustrative purposes. |
Visualizations
Caption: Signaling pathways of muscarinic acetylcholine receptors.
Caption: Experimental workflow for identifying assay interference.
Caption: Troubleshooting decision tree for unexpected results.
References
Technical Support Center: Stability of Oxyphencyclimine Stock Solutions
This technical support center provides guidance on the stability of Oxyphencyclimine stock solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound hydrochloride stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound hydrochloride. It is soluble in DMSO at a concentration of at least 30 mg/mL (78.76 mM)[1].
Q2: What are the recommended storage conditions and shelf-life for this compound hydrochloride stock solutions?
A2: For optimal stability, it is recommended to store this compound hydrochloride stock solutions under the following conditions:
Solutions should be stored in sealed containers, protected from moisture and light. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I store my this compound stock solution at room temperature or in the refrigerator (4°C)?
A3: While short-term storage at 4°C (for days to weeks) in a dry, dark environment may be possible for the solid compound, it is not recommended for stock solutions. Storing solutions at refrigerated or room temperatures for extended periods can lead to degradation. For long-term stability, freezing at -20°C or -80°C is recommended.
Q4: I observe precipitation in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To redissolve the precipitate, you can gently warm the tube to 37°C and sonicate it in an ultrasonic bath for a short period. Ensure the solution is clear before use. If precipitation persists, the solution may be supersaturated, and preparing a new, less concentrated stock solution should be considered.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound stock solution due to improper storage. | 1. Verify that the stock solution has been stored at the correct temperature (-20°C or -80°C) and protected from light and moisture. 2. Check the age of the stock solution and ensure it is within the recommended shelf-life (1 month at -20°C, 6 months at -80°C). 3. Prepare a fresh stock solution from solid this compound hydrochloride. |
| Reduced potency of the compound | Repeated freeze-thaw cycles leading to degradation. | 1. Aliquot the stock solution into single-use vials after preparation to minimize freeze-thaw cycles. 2. Discard any remaining solution in a vial after a single use. |
| Visible color change or particulate matter in the solution | Chemical degradation or contamination of the stock solution. | 1. Do not use the solution. 2. Discard the solution following appropriate laboratory safety protocols. 3. Prepare a fresh, sterile-filtered stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution (10 mM in DMSO)
Materials:
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This compound hydrochloride (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
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Sterile 0.22 µm syringe filter (optional, for cell culture applications)
Procedure:
-
Calculation: Determine the mass of this compound hydrochloride required. The molecular weight of this compound hydrochloride is 380.91 g/mol . For 1 mL of a 10 mM stock solution, you will need 3.81 mg.
-
Weighing: Accurately weigh the calculated amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary to aid dissolution.
-
Sterilization (Optional): For cell-based assays, sterilize the stock solution by filtering it through a 0.22 µm DMSO-compatible syringe filter into a sterile, amber tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Forced Degradation Study of this compound Stock Solution
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing.
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound stock solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the this compound stock solution with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the this compound stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent this compound peak from any potential degradation products.
Data Analysis: The percentage of degradation is calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
Data Presentation
The following table provides an illustrative example of stability data for an this compound hydrochloride stock solution (10 mM in DMSO) based on a hypothetical forced degradation study. Note: This data is for demonstrative purposes only and is not derived from published experimental results.
| Storage Condition | Time Point | % Remaining this compound (Illustrative) | Appearance |
| -80°C | 1 month | 99.8% | Clear, colorless |
| 3 months | 99.5% | Clear, colorless | |
| 6 months | 99.1% | Clear, colorless | |
| -20°C | 1 week | 99.7% | Clear, colorless |
| 1 month | 98.5% | Clear, colorless | |
| 3 months | 95.2% | Clear, colorless | |
| 4°C | 1 week | 96.3% | Clear, colorless |
| 1 month | 88.1% | Slight yellow tint | |
| Room Temp (25°C) | 24 hours | 92.5% | Clear, colorless |
| 1 week | 75.4% | Yellowish | |
| 0.1 M HCl @ 60°C | 8 hours | 65.2% | Yellowish |
| 0.1 M NaOH @ 60°C | 8 hours | 70.8% | Yellowish |
| 3% H₂O₂ @ 25°C | 8 hours | 85.1% | Clear, colorless |
Visualizations
Caption: Experimental workflow for the preparation and stability testing of this compound stock solutions.
Caption: Factors influencing the degradation and stability of this compound stock solutions.
References
Validation & Comparative
A Comparative Analysis of Oxyphencyclimine and Atropine on Smooth Muscle: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of Oxyphencyclimine and Atropine on smooth muscle, integrating available experimental data and detailed methodologies.
Mechanism of Action and Signaling Pathway
Both this compound and Atropine are competitive antagonists of acetylcholine at muscarinic receptors.[1] In smooth muscle, the predominant muscarinic receptor subtype mediating contraction is the M3 receptor. Acetylcholine released from parasympathetic nerve endings binds to these Gq-protein coupled receptors, initiating a signaling cascade that leads to muscle contraction.
This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
This compound and Atropine exert their relaxant effect by competitively blocking the binding of acetylcholine to the M3 receptor, thereby inhibiting this entire signaling pathway and preventing the increase in intracellular calcium required for contraction.
Caption: Muscarinic antagonist signaling pathway in smooth muscle.
Comparative Data
A direct comparison of the potency of this compound and Atropine on smooth muscle contraction through metrics like pA2 values from a single study is not available in the reviewed literature. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
However, data from various studies on different tissues provide insights into their relative activities.
| Drug | Tissue | Agonist | pA2 Value | Reference |
| Atropine | Guinea Pig Ileum | Acetylcholine | 8.4 - 9.4 | [2] |
| Atropine | Guinea Pig Ileum | Carbachol | ~8.9 | [3] |
| Atropine | Human Colon (Circular Muscle) | Carbachol | 8.72 ± 0.28 | [1] |
| Atropine | Human Colon (Longitudinal Muscle) | Carbachol | 8.60 ± 0.08 | [1] |
| Atropine | Human Umbilical Vein | Acetylcholine | pKB 9.67 |
A comparative study in humans on the effects of several anticholinergic agents, including this compound and Atropine, on saliva flow and gastric secretion indicated that both propantheline and this compound have a selective action on the stomach superior to atropine. Another study on the cytoprotective effects of these agents found that at equimolar doses, both drugs provided significant protection against HCl-induced gastric damage in rats, with no significant difference in the extent of protection.
Experimental Protocols
A standard method for evaluating the effects of antimuscarinic drugs on smooth muscle is the isolated guinea pig ileum assay.
Isolated Guinea Pig Ileum Contraction Assay
Objective: To determine the antagonist potency (pA2 value) of this compound and Atropine against an agonist-induced contraction of guinea pig ileum smooth muscle.
Materials:
-
Guinea pig
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Acetylcholine (agonist)
-
This compound
-
Atropine
-
Organ bath with an isometric transducer
-
Data acquisition system
Procedure:
-
A guinea pig is humanely euthanized, and a segment of the terminal ileum is excised.
-
The ileum is cleaned of its contents and mesenteric attachments.
-
A 2-3 cm segment of the ileum is suspended in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
The tissue is allowed to equilibrate for at least 30 minutes under a resting tension of 1g.
-
A cumulative concentration-response curve for acetylcholine is established by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting contractions.
-
The tissue is washed thoroughly with Tyrode's solution to allow it to return to its baseline tension.
-
The tissue is then incubated with a known concentration of the antagonist (this compound or Atropine) for a predetermined period (e.g., 20-30 minutes).
-
A second cumulative concentration-response curve for acetylcholine is then generated in the presence of the antagonist.
-
Steps 6-8 are repeated with increasing concentrations of the antagonist.
-
The dose-ratios are calculated for each antagonist concentration (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).
-
A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression of this plot provides the pA2 value.
Caption: Experimental workflow for determining pA₂ values.
Conclusion
References
- 1. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacological profile of muscarinic agonists in the isolated ileum, the pithed rat, and the mouse charcoal meal transit test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antimuscarinic Selectivity of Oxyphencyclimine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimuscarinic selectivity of Oxyphencyclimine. Due to the limited availability of public quantitative binding data for this compound across all five muscarinic receptor subtypes (M1-M5), this document focuses on presenting available qualitative information and comparing it with the well-established selectivity profiles of other common antimuscarinic agents. The guide includes detailed experimental protocols for key assays used in determining muscarinic receptor selectivity and visual diagrams to illustrate relevant pathways and workflows.
Introduction to this compound
Comparative Analysis of Antimuscarinic Agents
To contextualize the potential selectivity of this compound, the following table summarizes the binding affinities (pKi values) of several other well-known antimuscarinic drugs for the human M1, M2, M3, M4, and M5 muscarinic receptors. A higher pKi value indicates a higher binding affinity.
| Drug | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Predominant Selectivity |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | M1, M2, M3 activity suggested |
| Atropine | ~8.9 | ~9.1 | ~9.2 | ~8.9 | ~8.8 | Non-selective |
| Pirenzepine | ~8.1 | ~6.7 | ~6.9 | ~7.8 | ~7.1 | M1 selective |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | M3 selective |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | Non-selective |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | M1/M3 selective |
| Trospium | 9.1 | 9.2 | 9.3 | 9.0 | 8.6 | Non-selective |
| Propiverine | 6.6 | 5.4 | 6.4 | 6.0 | 6.5 | Non-selective |
Note: The pKi values are approximate and can vary between studies depending on the experimental conditions.
Experimental Protocols
The determination of antimuscarinic selectivity relies on standardized in vitro assays. The two primary methods are radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays directly measure the affinity of a drug for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).
-
A radiolabeled muscarinic antagonist with high affinity (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
The unlabeled test compound (antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Incubation: In a series of tubes, a constant concentration of the radiolabeled ligand and cell membranes are incubated with increasing concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.
In Vitro Functional Assays
These assays measure the ability of an antagonist to inhibit the functional response induced by a muscarinic agonist.
Objective: To determine the functional potency (e.g., pA2 value) of a test compound in blocking agonist-induced signaling through a specific muscarinic receptor subtype.
Materials:
-
Intact cells expressing a single muscarinic receptor subtype.
-
A muscarinic agonist (e.g., carbachol, acetylcholine).
-
The test antagonist.
-
Assay-specific reagents to measure the downstream signaling event (e.g., a calcium-sensitive fluorescent dye for M1, M3, M5 receptors; reagents for measuring cAMP levels for M2, M4 receptors).
-
A suitable plate reader (e.g., a fluorescence plate reader or a luminometer).
Protocol (Example for M3 receptor-mediated calcium mobilization):
-
Cell Plating: Cells expressing the M3 receptor are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the test antagonist for a specific period.
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to the wells to stimulate the M3 receptors.
-
Signal Detection: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.
-
Data Analysis: The inhibitory effect of the antagonist at different concentrations is determined. A Schild plot analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in validating antimuscarinic selectivity, the following diagrams have been generated.
Caption: Experimental workflow for determining antimuscarinic selectivity.
Caption: Simplified signaling pathways of muscarinic receptor subtypes.
Conclusion
While this compound is established as an effective antimuscarinic agent, particularly for gastrointestinal applications, a comprehensive understanding of its selectivity across the five muscarinic receptor subtypes requires further quantitative investigation. The available data suggests it is not a highly selective antagonist, likely interacting with M1, M2, and M3 receptors. For researchers and drug development professionals, a detailed characterization of this compound's binding affinities and functional potencies at each muscarinic receptor subtype would be invaluable for a more precise understanding of its therapeutic effects and potential side-effect profile in comparison to other more recently developed and subtype-selective antimuscarinic drugs. The experimental protocols outlined in this guide provide a framework for conducting such validation studies.
References
Head-to-Head Comparison: Oxyphencyclimine vs. Dicyclomine in Gastrointestinal Motility Disorders
A Comparative Guide for Researchers and Drug Development Professionals
Oxyphencyclimine and dicyclomine are two antimuscarinic agents utilized in the management of gastrointestinal motility disorders, most notably Irritable Bowel Syndrome (IBS). Both drugs exert their therapeutic effects by modulating cholinergic signaling in smooth muscle, thereby alleviating spasms and associated pain. This guide provides a detailed head-to-head comparison of their efficacy, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
Mechanism of Action: Targeting Muscarinic Receptors
Both this compound and dicyclomine are antagonists of muscarinic acetylcholine receptors, which are G-protein coupled receptors that mediate the effects of acetylcholine in the parasympathetic nervous system.[1][2] By blocking these receptors on gastrointestinal smooth muscle, these drugs inhibit the downstream signaling pathways that lead to muscle contraction, thus producing an antispasmodic effect.[1][3]
Dicyclomine has been shown to have a dual mechanism of action. It acts as a specific anticholinergic (antimuscarinic) agent and also has a direct relaxant effect on smooth muscle, independent of cholinergic innervation.[4] Animal studies indicate it antagonizes bradykinin- and histamine-induced spasms. Dicyclomine is an antagonist at M1, M2, and M3 muscarinic receptor subtypes.
This compound also functions as a synthetic tertiary amine and antimuscarinic agent with both antispasmodic and antisecretory activities. It binds to and blocks muscarinic receptors on smooth muscle, leading to a direct relaxing effect and the prevention of spasms.
Quantitative Efficacy Data
Direct head-to-head clinical trials comparing the efficacy of this compound and dicyclomine are limited. However, data from individual studies on their receptor binding affinities and clinical trial outcomes provide a basis for a comparative assessment.
| Parameter | This compound | Dicyclomine | References |
| Muscarinic Receptor Affinity (Ki) | (R)-(+)-enantiomer is 29x more potent than (S)-(-)-enantiomer in a cholinergic receptor binding assay. Specific Ki values are not readily available in the provided search results. | M1 Receptor: 3.7-14 nMM3 Receptor: Affinity demonstrated, but specific Ki value not provided in search results. | |
| Clinical Efficacy in IBS (vs. Placebo) | Data from dedicated clinical trials for IBS efficacy is not available in the provided search results. | A meta-analysis of 23 randomized controlled trials showed antispasmodics, including dicyclomine, were more effective than placebo for global improvement of IBS symptoms (OR 1.55, 95% CI 1.33-1.83) and for pain relief (OR 1.52, 95% CI 1.28-1.80). | |
| Potency | The (R)-(+)-enantiomer shows high potency. | Dicyclomine has approximately 1/8th the milligram potency of atropine at muscarinic receptors. |
Experimental Protocols
Muscarinic Receptor Binding Assay (General Protocol)
The affinity of compounds like this compound and dicyclomine for muscarinic receptors is typically determined through competitive radioligand binding assays. A general protocol involves:
-
Membrane Preparation: Isolation of cell membranes rich in muscarinic receptors (e.g., from guinea pig ileum or transfected cell lines).
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-quinuclidinyl benzilate) and varying concentrations of the test compound (this compound or dicyclomine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the drug's affinity for the receptor.
Clinical Trial Workflow for Irritable Bowel Syndrome
The evaluation of the clinical efficacy of antispasmodic agents in IBS typically follows a randomized, double-blind, placebo-controlled trial design.
Discussion and Conclusion
Both this compound and dicyclomine are effective antimuscarinic agents for the treatment of gastrointestinal smooth muscle spasms. Dicyclomine's efficacy in IBS is supported by a larger body of clinical trial evidence, demonstrating superiority over placebo in improving global symptoms and reducing abdominal pain. While quantitative data on this compound's clinical efficacy in IBS is less readily available from the provided search results, preclinical data suggests it possesses significant antimuscarinic potency.
The dual mechanism of dicyclomine, combining direct smooth muscle relaxation with its antimuscarinic effects, may offer a broader spectrum of action. However, the higher potency of the (R)-(+)-enantiomer of this compound suggests that it could be a highly effective agent.
A significant gap in the literature is the lack of direct, head-to-head comparative clinical trials between this compound and dicyclomine. Such studies would be invaluable for providing definitive evidence on their relative efficacy and safety profiles in the management of IBS and other functional gastrointestinal disorders. Future research should focus on conducting well-designed, randomized controlled trials to directly compare these two agents, which would provide clinicians and researchers with the robust data needed to make informed decisions about their use.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Oxyphencyclimine Hydrochloride Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction to Oxyphencyclimine Hydrochloride and Analytical Imperatives
This compound hydrochloride is a synthetic anticholinergic agent used for its antispasmodic and antisecretory effects, particularly in the treatment of peptic ulcer disease.[1] Accurate and precise quantification of this compound hydrochloride in bulk drug substances and pharmaceutical formulations is critical for ensuring product quality, safety, and efficacy. The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application, ranging from routine quality control to pharmacokinetic studies. This guide explores a hypothetical cross-validation of HPLC and UV-Vis Spectrophotometry to assess their respective capabilities for the analysis of this compound hydrochloride.
Comparative Data Presentation
The following table summarizes the typical performance characteristics of HPLC and UV-Vis Spectrophotometric methods for the quantification of a small molecule pharmaceutical like this compound hydrochloride. These values are representative and intended for comparative purposes.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Linear Range | 1 - 100 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Specificity | High (Separates from degradation products) | Moderate (Prone to interference from excipients) |
| Analysis Time per Sample | 5 - 10 minutes | < 1 minute |
| Instrumentation Cost | High | Low |
| Solvent Consumption | High | Low |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC)
This protocol describes a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the determination of this compound hydrochloride.
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.5) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride reference standard (100 µg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
For tablets, accurately weigh and powder a sufficient number of tablets.
-
Transfer a portion of the powder equivalent to 10 mg of this compound hydrochloride to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Validation Parameters:
-
Linearity: Analyze the working standard solutions and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the standard drug at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (% RSD) should be less than 2.0%.
-
Specificity: Conduct forced degradation studies by exposing the drug to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method should be able to separate the intact drug peak from any degradation product peaks.
-
LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: UV-Visible Spectrophotometry
This protocol outlines a simple and rapid UV-Vis spectrophotometric method for the estimation of this compound hydrochloride.
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
2. Method Parameters:
-
Solvent: 0.1 M Hydrochloric acid.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution of this compound hydrochloride (e.g., 20 µg/mL) in the UV region (200-400 nm). Let's assume a hypothetical λmax of 220 nm for this guide.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride reference standard (100 µg/mL) in 0.1 M HCl.
-
Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to achieve concentrations ranging from 5 µg/mL to 50 µg/mL.
4. Sample Preparation:
-
For tablets, accurately weigh and powder a sufficient number of tablets.
-
Transfer a portion of the powder equivalent to 10 mg of this compound hydrochloride to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 M HCl, sonicate for 15 minutes, and then dilute to volume with 0.1 M HCl.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with 0.1 M HCl to obtain a final concentration within the linear range of the method.
5. Validation Parameters:
-
Linearity: Measure the absorbance of the working standard solutions at the λmax and construct a calibration curve by plotting absorbance against concentration. The correlation coefficient (R²) should be ≥ 0.998.
-
Accuracy: Perform recovery studies by the standard addition method. The mean recovery should be within 97.0 - 103.0%.
-
Precision: Determine the repeatability and intermediate precision by analyzing a standard solution multiple times. The % RSD should be less than 3.0%.
-
LOD and LOQ: Calculate from the standard deviation of the blank or the y-intercept of the calibration curve and the slope of the calibration curve.
Mandatory Visualizations
Signaling Pathway of this compound
This compound is an anticholinergic agent that acts as a competitive antagonist of acetylcholine at muscarinic receptors (M1, M2, and M3). Its therapeutic effect in reducing gastrointestinal motility and secretion is primarily mediated through the blockade of M3 muscarinic receptors on smooth muscle cells and secretory glands.
Caption: Signaling pathway of this compound at the M3 muscarinic receptor.
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of the two analytical methods described.
Caption: Workflow for the cross-validation of HPLC and UV-Vis analytical methods.
Conclusion
This guide provides a framework for the comparison and cross-validation of HPLC and UV-Vis spectrophotometric methods for the quantitative analysis of this compound hydrochloride. Based on the illustrative data, the HPLC method offers superior specificity and sensitivity, making it the preferred choice for stability-indicating assays and the analysis of low-concentration samples. The UV-Vis spectrophotometric method, while less specific, provides a rapid, simple, and cost-effective alternative for routine quality control of bulk drug and high-concentration formulations where interference from excipients is minimal. A thorough in-house validation and cross-validation are essential to ensure the reliability and interchangeability of data generated by different analytical methods.
References
Unveiling the Antisecretory Power: A Comparative Analysis of Oxyphencyclimine's Role in Gastric Acid Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Oxyphencyclimine's efficacy in inhibiting gastric acid secretion against other prominent alternatives. Supported by experimental data, detailed protocols, and signaling pathway visualizations, this document serves as a critical resource for understanding the landscape of gastric acid inhibitors.
This compound, a synthetic anticholinergic agent, exerts its effect by competitively antagonizing muscarinic acetylcholine receptors, thereby reducing gastrointestinal motility and secretion. Its role in managing conditions characterized by gastric hyperacidity has been a subject of scientific inquiry. This guide delves into the quantitative validation of its effects and benchmarks its performance against other classes of acid inhibitors, including non-selective and selective muscarinic receptor antagonists, H2 receptor antagonists, and proton pump inhibitors.
Comparative Efficacy of Gastric Acid Secretion Inhibitors
The following tables summarize the dose-dependent inhibitory effects of this compound and its alternatives on gastric acid secretion, primarily in rat models. It is important to note that direct comparative studies for all agents under identical conditions are limited. Therefore, data has been compiled from various studies to provide a comparative overview.
Table 1: Comparative Inhibition of Gastric Acid Secretion by Anticholinergic Agents in Pylorus-Ligated Rats
| Drug | Dose | Route of Administration | % Inhibition of Acid Output | Reference |
| This compound | Not specified | Peroral | Profound antagonism of carbachol- and insulin-induced hypersecretion | [1] |
| Atropine | 25 µg/kg/h | Intravenous | ~70% (meal-induced), ~30% (pentagastrin-induced) | [2] |
| Atropine | 50, 125, 250 µg/kg/h | Intraperitoneal | Dose-dependent inhibition of vagally stimulated acid secretion (~80% at 125 µg/kg/h) | [3] |
Note: A study by Morón et al. (1984) found that at an equimolar dose of 28.78 nM/kg, neither this compound nor atropine significantly decreased acid secretion in a one-hour pylorus-ligated rat model, suggesting the dose was sub-threshold for a significant antisecretory effect in that specific experimental setup. However, trantheline and hexocyclium did inhibit acid output at this dose.[4]
Table 2: Comparative Inhibition of Gastric Acid Secretion by H2 Receptor Antagonists and Proton Pump Inhibitors in Rats
| Drug | Dose | Route of Administration | % Inhibition of Acid Output | Reference |
| Cimetidine | 100 mg/kg | Peroral | >90% (pentagastrin-stimulated) | [5] |
| Ranitidine | 50, 100, 150, 200 mg | Oral | 46%, 70%, 82%, 92% (meal-stimulated) | |
| Omeprazole | 10-100 mg/kg | Oral/Intraduodenal | Dose-dependent inhibition | |
| Omeprazole | 20-40 mg (human dose) | Oral | 80-100% (stimulated acid secretion) |
Experimental Protocols
A fundamental method for evaluating the efficacy of gastric acid inhibitors is the pylorus-ligated rat model. This in vivo assay allows for the direct measurement of gastric acid accumulation and the assessment of antisecretory drug activity.
Pylorus Ligation Model in Rats
Objective: To determine the effect of a test compound on basal gastric acid secretion.
Materials:
-
Wistar rats (180-250 g)
-
Anesthetic (e.g., ether, pentobarbital)
-
Surgical instruments (scalpel, forceps, sutures)
-
Test compound (e.g., this compound) and vehicle
-
Saline solution
-
Centrifuge
-
pH meter
-
0.01 N NaOH solution
-
Phenolphthalein indicator
Procedure:
-
Animal Preparation: Rats are fasted for 24-36 hours prior to the experiment, with free access to water. This ensures an empty stomach for the collection of secreted gastric juice.
-
Anesthesia: The rats are anesthetized using a suitable anesthetic agent.
-
Surgical Procedure: A midline incision is made in the abdomen to expose the stomach. The pyloric sphincter is carefully ligated with a silk suture, ensuring that the blood supply to the stomach is not compromised.
-
Drug Administration: The test compound or vehicle is administered, typically via oral gavage or intraperitoneal injection, immediately after pylorus ligation.
-
Incubation Period: The abdominal incision is closed, and the animals are allowed to recover in a conscious state for a period of 4 to 19 hours.
-
Sample Collection: After the incubation period, the animals are euthanized. The stomach is isolated, and the gastric contents are collected into a graduated centrifuge tube.
-
Analysis of Gastric Juice:
-
Volume: The volume of the gastric juice is measured.
-
pH: The pH of the gastric juice is determined using a pH meter.
-
Total Acidity: A known volume of the centrifuged gastric juice is titrated with 0.01 N NaOH using phenolphthalein as an indicator. The total acid output is expressed as mEq/L.
-
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the blockade of muscarinic M3 receptors on parietal cells. This action inhibits the acetylcholine-mediated signaling pathway for gastric acid secretion.
Signaling Pathway of Muscarinic M3 Receptor in Gastric Acid Secretion
Caption: Muscarinic M3 receptor signaling pathway in parietal cells for gastric acid secretion and its inhibition by this compound.
Experimental Workflow for Evaluating Gastric Acid Inhibitors
Caption: A typical experimental workflow for the in vivo evaluation of gastric acid secretion inhibitors using the pylorus-ligated rat model.
Concluding Remarks
This compound demonstrates a clear, albeit qualitatively described, inhibitory effect on stimulated gastric acid secretion. Its mechanism of action via muscarinic M3 receptor antagonism is well-established. For a more definitive quantitative comparison with newer and more potent agents like H2 receptor antagonists and proton pump inhibitors, further dose-response studies are warranted. The experimental protocols and signaling pathway diagrams provided herein offer a foundational framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this compound and other novel gastric acid inhibitors.
References
- 1. Effect of nolinium bromide, cimetidine, and this compound on gastric hypersecretion induced by some secretagogues in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Atropine on Gastrin and Gastric Acid Response to Peptone Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of atropine and pirenzepine on healing of gastric ulcer induced by mucosal excision in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the cytoprotective effects of anticholinergic agents on the gastric mucosal lesions produced by intragastric administration of 0.6 M HCl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cimetidine and ranitidine protect against cold restraint-induced ulceration in rat by suppressing gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Eras: Oxyphencyclimine vs. Modern Proton Pump Inhibitors in Peptic Ulcer Management
A comparative analysis of the anticholinergic agent oxyphencyclimine and modern proton pump inhibitors (PPIs) reveals a paradigm shift in the management of acid-related gastrointestinal disorders. While direct head-to-head clinical trials are virtually nonexistent due to the different eras of their use, a review of available data highlights the significant advancements in efficacy and specificity offered by PPIs.
This compound, an anticholinergic drug, represented a therapeutic option for peptic ulcer disease in the mid-20th century.[1][2][3] Its mechanism of action involves blocking muscarinic acetylcholine receptors, thereby reducing gastric acid secretion and gastrointestinal motility.[3][4] However, its use was often associated with a range of side effects due to the non-selective nature of its anticholinergic activity. In contrast, modern proton pump inhibitors (PPIs), introduced in the late 1980s, offer a more targeted and potent approach by irreversibly inhibiting the H+/K+ ATPase (the proton pump) in gastric parietal cells, the final step in acid secretion. This has established them as the cornerstone of therapy for peptic ulcers and other acid-related conditions.
This guide provides a comparative overview of the efficacy of this compound and modern PPIs, supported by available data from their respective eras. It also details the experimental protocols used to evaluate these drugs and illustrates their mechanisms of action through signaling pathway diagrams.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and modern PPIs. It is crucial to note that the data for this compound is derived from older studies with methodologies that differ significantly from the rigorous standards of modern clinical trials for PPIs.
Table 1: Efficacy of this compound in Peptic Ulcer Disease (Data from 1960s)
| Efficacy Parameter | Drug/Dosage | Outcome | Study Population | Source |
| Gastric Acidity | This compound HCl (5-10 mg b.d.) | Moderate lowering of acidity observed in 24-hour pH studies. | Patients with peptic ulcers | |
| Ulcer Healing | This compound HCl (10 mg b.d.) | Radiological evidence of healing in some cases. | Patients with peptic ulcers |
Note: The 1963 study by G. C. HO-C did not provide specific percentages for ulcer healing rates but mentioned radiological evidence of healing.
Table 2: Efficacy of Modern Proton Pump Inhibitors (PPIs) in Acid-Related Disorders
| Efficacy Parameter | Drug/Dosage | Outcome | Study Population | Source |
| Intragastric pH > 4 (Time) | Esomeprazole (40 mg) | Maintained for a mean of 14.0 hours over 24 hours. | Patients with GERD symptoms | |
| Intragastric pH > 4 (Time) | Rabeprazole (20 mg) | Maintained for a mean of 12.1 hours over 24 hours. | Patients with GERD symptoms | |
| Intragastric pH > 4 (Time) | Omeprazole (20 mg) | Maintained for a mean of 11.8 hours over 24 hours. | Patients with GERD symptoms | |
| Intragastric pH > 4 (Time) | Lansoprazole (30 mg) | Maintained for a mean of 11.5 hours over 24 hours. | Patients with GERD symptoms | |
| Intragastric pH > 4 (Time) | Pantoprazole (40 mg) | Maintained for a mean of 10.1 hours over 24 hours. | Patients with GERD symptoms | |
| Duodenal Ulcer Healing | Omeprazole (20 mg/day) | ~70-80% healing rate at 4 weeks. | Patients with duodenal ulcer |
Experimental Protocols
The methodologies for evaluating anti-ulcer medications have evolved significantly over time, moving from radiological assessments to precise endoscopic and pH-metric techniques.
This compound Era (c. 1960s)
-
Patient Selection: Patients with clinical symptoms of peptic ulcer, often confirmed by radiological findings, were included.
-
Assessment of Ulcer Healing: The primary method for assessing ulcer healing was the barium meal examination . This involved the patient ingesting a barium sulfate suspension, which coats the gastrointestinal tract, allowing ulcers to be visualized on X-ray. The sensitivity of this method, however, is lower than modern endoscopy.
-
Assessment of Acid Secretion: Gastric acid secretion was assessed through 24-hour pH studies . This involved the insertion of a nasogastric tube to aspirate gastric contents at regular intervals. The pH of the aspirated fluid was then measured. Another method was the augmented histamine test , where histamine was administered to stimulate maximal acid output, which was then collected via a nasogastric tube and titrated to determine the acid concentration.
Modern PPI Era
-
Patient Selection: Patient selection for modern clinical trials is highly specific, with clearly defined inclusion and exclusion criteria. Diagnosis is confirmed by endoscopy.
-
Assessment of Ulcer Healing: The gold standard for assessing ulcer healing is upper gastrointestinal endoscopy . This procedure allows for direct visualization of the ulcer, assessment of its size and features, and the collection of biopsies to rule out malignancy and test for Helicobacter pylori. Follow-up endoscopies are performed to confirm healing.
-
Assessment of Acid Suppression: The efficacy of acid-suppressing medications is precisely quantified using 24-hour intragastric pH monitoring . A thin catheter with a pH sensor is passed through the nose into the esophagus and stomach to continuously measure the intragastric pH over a 24-hour period. This provides detailed data on the duration and extent of acid suppression.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of this compound and PPIs, as well as a generalized workflow for clinical trials in the two eras.
Conclusion
The comparison between this compound and modern proton pump inhibitors illustrates a significant evolution in the pharmacological management of peptic ulcer disease. While this compound offered a means to reduce gastric acid secretion, its efficacy was modest and accompanied by systemic side effects. The advent of PPIs revolutionized treatment by providing a highly potent and specific mechanism for acid suppression, leading to superior healing rates and symptom relief. The advancement in diagnostic and monitoring tools, from barium meals to endoscopy and 24-hour pH monitoring, has further refined the clinical evaluation of these therapies, ensuring more precise and objective assessment of their efficacy. For researchers and drug development professionals, this comparison underscores the importance of target specificity and robust clinical trial methodologies in the development of new therapeutics.
References
A Comparative Study of the Enantiomers of Oxyphencyclimine: (R)- vs. (S)-Oxyphencyclimine
A detailed analysis for researchers, scientists, and drug development professionals.
Oxyphencyclimine is a synthetic anticholinergic agent known for its antispasmodic and antisecretory effects, primarily targeting muscarinic acetylcholine receptors. As a chiral molecule, it exists in two enantiomeric forms: (R)-Oxyphencyclimine and (S)-Oxyphencyclimine. This guide provides a comparative analysis of these enantiomers, focusing on their differential pharmacology, supported by experimental data, to inform research and drug development efforts.
Quantitative Comparison of Receptor Binding Affinities
The primary mechanism of action for this compound is the blockade of muscarinic acetylcholine receptors. Significant stereoselectivity is observed in the binding affinity of its enantiomers to these receptors. The (R)-(+)-enantiomer consistently demonstrates a markedly higher affinity across multiple muscarinic receptor subtypes compared to the (S)-(-)-enantiomer.
A key study by Waelbroeck et al. (1992) elucidated the binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant) of both enantiomers for M1, M2, M3, and M4 muscarinic receptor subtypes. The results, summarized in the table below, highlight the superior potency of the (R)-enantiomer.[1]
| Enantiomer | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) |
| (R)-Oxyphencyclimine | 8.7 | 8.2 | 8.5 | 8.6 |
| (S)-Oxyphencyclimine | 6.9 | 6.8 | 7.0 | 7.1 |
These findings are corroborated by an earlier study which found that the (R)-(+)-enantiomer inhibited the binding of a radiolabeled ligand in a cholinergic receptor binding assay 29 times more potently than the (S)-(-)-enantiomer.[2] This significant difference in potency underscores the importance of stereochemistry in the interaction of this compound with its target receptors.
Experimental Protocols
Synthesis of Enantiomers
The synthesis of the individual enantiomers of this compound is achieved through the use of chiral precursors. Specifically, (R)-(+)-Oxyphencyclimine is synthesized from (R)-(-)-2-cyclohexyl-2-hydroxy-2-phenylethanoic acid, while (S)-(-)-Oxyphencyclimine is synthesized from (S)-(+)-2-cyclohexyl-2-hydroxy-2-phenylethanoic acid.[2]
Muscarinic Receptor Binding Assay (Competitive Inhibition)
The binding affinities of the this compound enantiomers were determined using a competitive radioligand binding assay. A general protocol for such an assay is outlined below.
Objective: To determine the inhibition constant (Ki) of (R)- and (S)-Oxyphencyclimine for different muscarinic receptor subtypes.
Materials:
-
Membrane preparations from cells expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3, M4).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar high-affinity muscarinic antagonist.
-
Test compounds: (R)-Oxyphencyclimine and (S)-Oxyphencyclimine at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (or buffer for total binding, or a saturating concentration of a non-labeled antagonist for non-specific binding) in the assay buffer.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing the Molecular Interactions and Processes
Muscarinic M3 Receptor Signaling Pathway
This compound exerts its effects by blocking the signaling cascade initiated by acetylcholine binding to muscarinic receptors. The diagram below illustrates the signaling pathway for the M3 receptor, which is a key target for regulating gastrointestinal motility and secretion.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the key steps involved in a typical competitive binding assay used to determine the binding affinities of the this compound enantiomers.
Conclusion
The available experimental data unequivocally demonstrate the stereoselective pharmacology of this compound. The (R)-enantiomer is significantly more potent as a muscarinic receptor antagonist than the (S)-enantiomer. This pronounced difference in affinity has important implications for drug design and development, suggesting that the therapeutic effects of racemic this compound are primarily attributable to the (R)-enantiomer. Further investigation into the in vivo efficacy and pharmacokinetic profiles of the individual enantiomers would be valuable to fully characterize their therapeutic potential and could lead to the development of a more potent and selective anticholinergic agent.
References
Validating the Reproducibility of Oxyphencyclimine's Antisecretory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antisecretory effects of Oxyphencyclimine with alternative anticholinergic agents. The data presented is sourced from preclinical studies, primarily utilizing the pylorus-ligated rat model, a standard method for evaluating gastric acid secretion. Detailed experimental protocols and a review of the underlying signaling pathways are included to facilitate the validation and replication of these findings.
Executive Summary
This compound, a synthetic anticholinergic agent, has been investigated for its ability to reduce gastric acid secretion. This guide compiles available data to compare its efficacy against other common anticholinergics such as atropine, propantheline, trantheline, and hexocyclium. While some studies indicate that this compound exerts an inhibitory effect on gastric secretion, the reproducibility of these findings and its relative potency compared to other agents warrant careful consideration of the experimental conditions. This document aims to provide the necessary details for researchers to critically evaluate and potentially replicate these studies.
Comparative Antisecretory Effects
The following tables summarize quantitative data from studies comparing the antisecretory effects of this compound and other anticholinergic drugs in the pylorus-ligated rat model. It is important to note that experimental conditions, such as the duration of pyloric ligation and the dose of the administered drugs, can significantly influence the outcomes.
Table 1: Effect of Anticholinergic Agents on Gastric Acid Output in Pylorus-Ligated Rats
| Drug | Dose | Acid Output (µmol H+/hr) | Percentage Inhibition | Reference |
| Control (Vehicle) | - | Data not consistently reported across studies | - | |
| This compound | 28.78 nM/kg (i.p.) | No significant decrease | - | [1] |
| Atropine | 28.78 nM/kg (i.p.) | No significant decrease | - | [1] |
| Propantheline | 28.78 nM/kg (i.p.) | No significant decrease | - | [1] |
| Trantheline | 28.78 nM/kg (i.p.) | Significant inhibition | Specific % not provided | [1] |
| Hexocyclium | 28.78 nM/kg (i.p.) | Significant inhibition | Specific % not provided | [1] |
Note: In the study by Morón et al. (1984), equimolar doses of the anticholinergic agents were used. While trantheline and hexocyclium showed a significant reduction in acid output, this compound, atropine, and propantheline did not under the specific conditions of this one-hour pylorus ligation model.
Table 2: Comparative Efficacy of Anticholinergic Drugs on Gastric Secretion
| Drug | Model | Key Findings | Reference |
| This compound | Pylorus-ligated rat (secretagogue-induced) | Profoundly antagonized carbachol and insulin-induced hypersecretion. | |
| This compound | Human (hypoglycaemic stimulated) | Superior selective action on the stomach compared to atropine. | |
| Propantheline | Human (hypoglycaemic stimulated) | Superior selective action on the stomach compared to atropine. | |
| Atropine | Pylorus-ligated rat | Did not significantly decrease acid secretion at 28.78 nM/kg. | |
| Pirenzepine | Conscious rat | Selectively inhibited acid secretion with an ID50 ratio of ~15 for gastric emptying vs. acid secretion. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, designed to ensure the reproducibility of the findings.
Pylorus Ligation (Shay Rat) Model for Gastric Antisecretory Activity
This in vivo model is widely used to assess the efficacy of drugs on basal gastric acid secretion.
Materials:
-
Male Wistar rats (180-220 g)
-
Anesthetic (e.g., ether, isoflurane)
-
Surgical instruments (scalpel, forceps, scissors, suture)
-
Test compounds (this compound and alternatives) and vehicle
-
Saline solution
-
Centrifuge tubes
-
pH meter
-
Burette and 0.01 N NaOH solution
-
Phenolphthalein indicator
Procedure:
-
Fasting: Fast the rats for 24-48 hours prior to the experiment, with free access to water. This ensures an empty stomach at the time of ligation.
-
Drug Administration: Administer the test compounds (e.g., this compound, atropine, propantheline) or the vehicle to the respective groups of rats, typically via intraperitoneal (i.p.) or oral (p.o.) route, 30-60 minutes before the surgical procedure.
-
Anesthesia: Anesthetize the rats using a suitable anesthetic agent.
-
Surgical Procedure:
-
Make a midline incision of about 1 cm in the abdomen just below the xiphoid process.
-
Locate the stomach and carefully lift it.
-
Isolate the pyloric end of the stomach.
-
Ligate the pylorus using a silk suture. Take care not to obstruct the blood vessels.
-
Close the abdominal wall with sutures.
-
-
Recovery and Incubation: Allow the animals to recover from anesthesia. Keep them in individual cages and deprive them of food and water for the duration of the experiment (typically 4-19 hours).
-
Gastric Content Collection: After the designated time, sacrifice the animals by a humane method (e.g., CO2 asphyxiation or cervical dislocation).
-
Open the abdomen and ligate the esophageal end of the stomach.
-
Carefully dissect out the stomach.
-
Collect the entire gastric content into a graduated centrifuge tube.
-
-
Analysis of Gastric Secretion:
-
Centrifuge the gastric contents at 1000 rpm for 10 minutes.
-
Measure the volume of the supernatant (gastric juice).
-
Determine the pH of the gastric juice using a pH meter.
-
Titration for Total Acidity:
-
Pipette 1 ml of the supernatant into a flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with 0.01 N NaOH until a definite pink color persists.
-
The volume of NaOH consumed is recorded.
-
-
Calculation of Acid Output:
-
Total Acidity (mEq/L) = (Volume of NaOH × Normality of NaOH × 100) / 0.1
-
Total Acid Output (µEq) = Total Acidity × Volume of Gastric Juice (ml)
-
-
Signaling Pathways and Mechanisms of Action
Cholinergic Stimulation of Gastric Acid Secretion
The secretion of hydrochloric acid (HCl) by parietal cells in the stomach is regulated by various signaling molecules, including acetylcholine (ACh) released from enteric neurons.
Mechanism of Action of this compound and Other Anticholinergics
This compound and other anticholinergic drugs act as competitive antagonists at muscarinic receptors. By blocking the M3 receptors on parietal cells, they prevent acetylcholine from binding and initiating the intracellular signaling cascade that leads to the activation of the H⁺/K⁺-ATPase proton pump. This results in a reduction of gastric acid secretion.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the antisecretory effects of this compound and its alternatives using the pylorus-ligated rat model.
Conclusion
The validation of this compound's antisecretory effects requires rigorous and reproducible experimental design. The data presented in this guide suggests that while this compound is an active anticholinergic agent, its efficacy in reducing gastric acid secretion can vary depending on the experimental model and conditions. For instance, in a one-hour pylorus ligation model, its effect was not significant compared to other agents like trantheline and hexocyclium. However, in models with secretagogue-induced hypersecretion, it demonstrated profound antagonism.
Researchers aiming to reproduce or build upon these findings should pay close attention to the detailed protocols provided. The choice of animal model, duration of the experiment, dosage, and method of analysis are all critical factors that can influence the outcome. The provided diagrams of the signaling pathways and experimental workflow serve as a visual guide to understand the mechanism of action and the experimental process. Further dose-response studies are warranted to establish a more definitive comparative efficacy profile for this compound against a wider range of anticholinergic drugs.
References
Oxyphencyclimine versus glycopyrrolate: a comparative pharmacological review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of oxyphencyclimine and glycopyrrolate, two anticholinergic agents. The information is intended to support research, scientific inquiry, and drug development activities by presenting a comprehensive overview of their mechanisms of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and side effect profiles, supported by available experimental data.
Introduction
This compound and glycopyrrolate are both synthetic anticholinergic drugs that act as competitive antagonists at muscarinic acetylcholine receptors.[1][2] Their primary therapeutic effects stem from their ability to reduce smooth muscle spasms and inhibit glandular secretions.[2][3] Historically, both have been utilized in the management of peptic ulcer disease and other gastrointestinal disorders characterized by hypermotility and hypersecretion.[3] While sharing a common mechanistic class, differences in their chemical structure—this compound being a tertiary amine and glycopyrrolate a quaternary ammonium compound—lead to distinct pharmacological profiles.
Mechanism of Action
Both this compound and glycopyrrolate exert their effects by blocking the action of acetylcholine on muscarinic receptors. These receptors are found in various tissues, including smooth muscle, secretory glands, and the central nervous system (CNS). By inhibiting parasympathetic nerve impulses, these drugs lead to a reduction in gastrointestinal motility and a decrease in the secretion of gastric acid, saliva, and sweat.
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium and subsequent cellular responses like smooth muscle contraction and gland secretion. The M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing intracellular cyclic AMP (cAMP).
This compound is a non-selective muscarinic antagonist, meaning it can block various muscarinic receptor subtypes, including M1, M2, and M3 receptors. Glycopyrrolate also acts as a non-selective muscarinic antagonist.
Pharmacokinetics: A Comparative Overview
A key differentiator between this compound and glycopyrrolate lies in their pharmacokinetic profiles, largely influenced by their chemical structures. Glycopyrrolate, as a quaternary ammonium compound, is ionized at physiological pH, which limits its ability to cross lipid membranes, including the blood-brain barrier. This compound, a tertiary amine, is more lipid-soluble and can cross the blood-brain barrier to a greater extent, potentially leading to central nervous system side effects.
| Parameter | This compound | Glycopyrrolate |
| Chemical Structure | Tertiary Amine | Quaternary Ammonium |
| Absorption | Rapidly absorbed after oral administration. | Poor and variable oral absorption (~3-10%). |
| Oral Bioavailability | Not quantitatively reported, but oral-parenteral dose ratio suggests better absorption than quaternary ammonium compounds. | <10% |
| Onset of Action (Oral) | Relatively quick, often within an hour. | Approximately 30 minutes. |
| Time to Peak (Tmax) (Oral) | Not quantitatively reported. | ~3.1 hours |
| Peak Plasma Conc. (Cmax) (Oral) | Not quantitatively reported. | ~0.318 ng/mL (fasting) |
| Half-life (t½) | Not quantitatively reported; excreted in urine over 12-16 hours. | ~1.7-3.0 hours (oral) |
| Volume of Distribution (Vd) | Not reported. | 0.42 ± 0.22 L/kg (IV, adults) |
| Metabolism | Not extensively studied in humans. | Not extensively studied in humans. |
| Excretion | Primarily renal. | Primarily renal, with over 80% of an intramuscular dose recovered in urine as unchanged drug. |
| Blood-Brain Barrier | Can cross. | Minimally crosses. |
Table 1: Comparative Pharmacokinetic Parameters
Pharmacodynamics and Clinical Efficacy
Both drugs have demonstrated efficacy in reducing gastric acid secretion, a key factor in the management of peptic ulcer disease. A comparative study directly evaluated the effects of glycopyrrolate and a combination product containing this compound on basal and histamine-stimulated gastric acid secretion.
| Drug/Dosage | Mean Reduction in Basal Secretion | Mean Reduction in Maximal Acid Output (MAO) |
| Glycopyrrolate (1 mg b.d.) | 49% | 38% |
| Glycopyrrolate (2 mg b.d.) | Data not specified | Data not specified |
| Glycopyrrolate (3 mg b.d.) | 61% | 64% |
| This compound (5 mg b.d.) | 43% | ~40% |
| This compound (15 mg b.d.) | 66% | ~41% |
Table 2: Comparative Efficacy on Gastric Acid Secretion (Data adapted from a study on a combination product containing this compound)
The study indicated that both drugs effectively reduce basal and stimulated gastric acid secretion. The antisecretory effect of both agents was found to be comparable to that of propantheline, another anticholinergic. It is important to note that the this compound data is from a combination product, which may influence the results.
Side Effect Profile
The adverse effects of both this compound and glycopyrrolate are primarily extensions of their anticholinergic activity.
| Side Effect | This compound | Glycopyrrolate |
| Dry Mouth | Common | Common |
| Blurred Vision | Common | Common |
| Constipation | Common | Common |
| Urinary Retention | Common | Common |
| Tachycardia | Possible | Possible |
| Drowsiness/Dizziness | Possible, due to CNS penetration | Less likely due to limited CNS penetration |
| Confusion/Hallucinations | Possible, especially in the elderly | Less likely |
| Decreased Sweating | Yes | Yes |
Table 3: Comparative Side Effect Profiles
Due to its quaternary ammonium structure, glycopyrrolate is generally associated with a lower incidence of central nervous system side effects compared to tertiary amines like this compound.
Experimental Protocols
Augmented Histamine Test for Gastric Acid Secretion
This protocol is based on the methodology described in the comparative study of glycopyrrolate and this compound.
Objective: To measure basal and maximally stimulated gastric acid secretion in response to an anticholinergic drug.
Procedure:
-
Patient Preparation: Patients fast overnight.
-
Tube Placement: A nasogastric tube is inserted into the stomach, with its position confirmed by fluoroscopy to be in the most dependent part of the stomach.
-
Basal Secretion Collection: Gastric contents are continuously aspirated for one hour to measure Basal Acid Output (BAO).
-
Drug Administration: The anticholinergic drug (this compound or glycopyrrolate) is administered orally.
-
Post-Drug Secretion Collection: After a specified time (e.g., 3 hours post-drug administration), gastric contents are again collected for one hour.
-
Stimulation: A histamine analog (e.g., histamine acid phosphate at 0.04 mg/kg) is administered subcutaneously to stimulate maximal acid secretion. An antihistamine (e.g., mepyramine maleate) is given intramuscularly 30 minutes prior to the histamine analog to block systemic effects.
-
Stimulated Secretion Collection: Gastric contents are collected for one hour following stimulation to determine the Maximal Acid Output (MAO).
-
Analysis: The volume and acid concentration of each sample are measured by titration with a standardized base (e.g., 0.1 N NaOH) to determine the acid output in mEq/hr.
References
Safety Operating Guide
Proper Disposal of Oxyphencyclimine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Oxyphencyclimine, ensuring the protection of personnel and the environment.
This compound is an anticholinergic drug that, while not classified as a federally controlled substance by the Drug Enforcement Administration (DEA), requires careful management as a non-hazardous pharmaceutical waste. Its potential for harmful effects if ingested, inhaled, or in contact with skin, and its noted harm to aquatic life, necessitate disposal procedures that prevent its release into the environment.
I. Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in a laboratory setting is governed by federal and state regulations. The primary federal regulations to consider are:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the disposal of hazardous and non-hazardous solid waste.[1][2] While this compound is not a P- or U-listed hazardous waste, its toxicological properties warrant careful disposal.[3][4] The EPA's "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine" (Subpart P) strictly prohibits the sewering (disposal down the drain) of hazardous pharmaceutical waste.[5] This is a best practice for all pharmaceutical waste to prevent environmental contamination.
-
Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion. As this compound is not a scheduled controlled substance, DEA-specific disposal protocols for rendering a substance "non-retrievable" are not mandatory.
II. Step-by-Step Disposal Protocol for this compound
The recommended disposal method for this compound is incineration by a licensed hazardous waste contractor. This ensures the complete destruction of the active pharmaceutical ingredient (API).
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure API, expired or unused formulations, contaminated personal protective equipment (PPE), and cleaning materials.
- Segregate this compound waste from other laboratory waste streams at the point of generation.
2. Containerization and Labeling:
- Use a designated, leak-proof, and clearly labeled waste container. While black containers are typically for hazardous pharmaceutical waste and blue for non-hazardous, consult your institution's specific guidelines.
- The label should clearly state "Non-Hazardous Pharmaceutical Waste for Incineration" and "this compound Waste." Include the accumulation start date.
3. On-Site Accumulation:
- Store the waste container in a secure, designated area away from incompatible materials.
- Ensure the storage area is well-ventilated.
- Follow your facility's guidelines for accumulation time limits.
4. Off-Site Disposal:
- Arrange for pickup and disposal by a licensed and reputable hazardous waste management company that offers pharmaceutical waste incineration services.
- Ensure the vendor provides a certificate of destruction for your records.
5. Spill and Decontamination Procedures:
- In case of a spill, avoid dust formation.
- Wear appropriate PPE, including gloves, lab coat, and eye protection.
- Contain the spill using an inert absorbent material.
- Collect the absorbed material and place it in the designated this compound waste container.
- Decontaminate the spill area with a suitable cleaning agent.
III. Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods for this compound are strictly prohibited:
-
Do not dispose of this compound down the drain. This is to prevent the contamination of water systems, as the substance is harmful to aquatic life.
-
Do not dispose of this compound in the regular trash. This can lead to environmental contamination and potential exposure to personnel.
-
Do not attempt to neutralize this compound with other chemicals unless it is a validated and approved procedure by your institution's environmental health and safety department.
IV. Data Summary
| Parameter | Information | Source |
| RCRA Hazardous Waste Status | Not a P- or U-listed hazardous waste. | Internal Review |
| DEA Controlled Substance Status | Not a scheduled controlled substance. | |
| Toxicity Profile | Acute Toxicity Category 4 (Harmful if swallowed, in contact with skin, or if inhaled). Harmful to aquatic life with long-lasting effects. | |
| Recommended Disposal Method | Incineration via a licensed hazardous waste contractor. | |
| Prohibited Disposal Methods | Disposal in sewer systems or regular trash. |
V. Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
